molecular formula C10H19N3 B6320412 1-Heptyl-1H-pyrazol-3-amine CAS No. 1184254-69-0

1-Heptyl-1H-pyrazol-3-amine

Cat. No.: B6320412
CAS No.: 1184254-69-0
M. Wt: 181.28 g/mol
InChI Key: XAXIUPPRXVAIKY-UHFFFAOYSA-N
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Description

1-Heptyl-1H-pyrazol-3-amine is a chemical compound featuring an amine-functionalized pyrazole core. This scaffold is recognized as a privileged structure in medicinal chemistry and is frequently employed as a key building block in organic synthesis and drug discovery efforts . The heptyl chain at the 1-position may influence the compound's lipophilicity and biomembrane permeability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers value the 3-aminopyrazole moiety for its role in forming critical hydrogen bond interactions with biological targets, particularly in the development of kinase inhibitors . For instance, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine structure have been identified as potent inhibitors for understudied kinases like CDK16, which is implicated in certain cancer pathways . Pyrazole-based compounds demonstrate a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, highlighting their versatility in pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-2-3-4-5-6-8-13-9-7-10(11)12-13/h7,9H,2-6,8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXIUPPRXVAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 1-Heptyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Heptyl-1H-pyrazol-3-amine (also known as 3-amino-1-heptylpyrazole) is a specialized heterocyclic building block characterized by a distinct amphiphilic profile.[1][2][3][4][5][6] Unlike its short-chain analogs (e.g., 1-methyl or 1-ethyl), the inclusion of a seven-carbon (heptyl) aliphatic tail confers significant lipophilicity (cLogP ~2.5–3.0), enabling this scaffold to penetrate hydrophobic pockets in protein targets such as kinases and GPCRs.[1][5][6]

This guide details the physicochemical properties, regioselective synthesis, and reactivity profile of this compound.[1][2][3][4][5][6] It serves as a critical reference for researchers utilizing this moiety to modulate the pharmacokinetic (PK) properties of drug candidates or to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5][6]

Part 2: Chemical Identity & Physicochemical Profile[2][3][4]

The introduction of the heptyl chain dramatically alters the solubility and partition coefficient compared to the parent 3-aminopyrazole.[5][6]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C₁₀H₁₉N₃
Molecular Weight 181.28 g/mol
CAS Number Not widely listedRefer to analogs: 4-bromo (1292939-24-2) [1]
Physical State Viscous Oil or Low-Melting SolidTendency to crystallize is low due to alkyl chain flexibility
Calculated LogP (cLogP) ~2.8Highly lipophilic compared to 1-methyl analog (cLogP ~ -0.[1][2][3][4][5][6]1)
pKa (Conjugate Acid) ~3.5 – 4.0 (estimated)N2 nitrogen is the site of protonation
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoorly soluble in water (< 1 mg/mL)
H-Bond Donors/Acceptors 2 / 2Primary amine (NH₂) acts as donor

Part 3: Synthetic Pathways & Manufacturing[1][4][5]

Synthesizing 1-substituted-3-aminopyrazoles presents a classic regioselectivity challenge. Direct alkylation of 3-aminopyrazole often yields a mixture of N1- and N2-alkylated isomers, which are difficult to separate.[1][2][3][4][5][6]

Strategy A: Regioselective Cyclization (Recommended)

The most robust method involves the de novo construction of the pyrazole ring using heptylhydrazine.[5][6] This ensures the heptyl group is fixed at the N1 position before the ring closes.

Reaction: Heptylhydrazine + 3-Ethoxyacrylonitrile → this compound[1][2][3][4][5][6]

Synthesis HeptylHydrazine Heptylhydrazine (C7H15-NHNH2) Intermediate Amidrazone Intermediate HeptylHydrazine->Intermediate EtOH, Reflux Nitrile 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Nitrile->Intermediate Product This compound (Target) Intermediate->Product Cyclization (-EtOH) Isomer 5-Amino Isomer (Trace Byproduct) Intermediate->Isomer Minor Pathway

Figure 1: Regioselective synthesis via hydrazine condensation.[1][2][3][4][5] This route minimizes the formation of the 5-amino isomer.[1][2][3][4][5]

Protocol 1: Cyclization Procedure

  • Reagents: Dissolve heptylhydrazine hydrochloride (1.0 equiv) and triethylamine (1.1 equiv) in ethanol.

  • Addition: Add 3-ethoxyacrylonitrile (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (5% MeOH in DCM).[5][6]

  • Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate and wash with water to remove salts.[5][6]

  • Purification: The crude oil is often pure enough (>90%).[5][6] If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Strategy B: Direct Alkylation (Alternative)

Useful if heptylhydrazine is unavailable.[5][6] Requires careful chromatographic separation.[5][6]

Protocol 2: Alkylation Procedure

  • Deprotonation: Treat 3-aminopyrazole (1.0 equiv) with NaH (1.1 equiv) in dry DMF at 0°C.

  • Alkylation: Add 1-bromoheptane (1.0 equiv) slowly.

  • Result: A mixture of 1-heptyl-3-amine (Major) and 1-heptyl-5-amine (Minor).[1][2][3][4][5][6]

  • Separation: The 1-heptyl-3-amine is typically less polar than the 5-amino isomer on silica gel due to the unobstructed primary amine interacting less with the stationary phase when the N1-position is substituted.[2][3][4][5][6]

Part 4: Reactivity & Functionalization Profile[1][4]

The this compound scaffold possesses three distinct reactive vectors: the exocyclic amine, the C4-carbon, and the pyrazole N2 nitrogen.[1][2][3][4][5][6]

Reactivity Core This compound Acylation Amide Coupling (R-COCl / HATU) Core->Acylation Halogenation C4-Halogenation (NCS / NBS) Core->Halogenation Cyclization Ring Fusion (1,3-Dicarbonyls) Core->Cyclization Amide Pyrazol-3-yl Amides (Kinase Inhibitors) Acylation->Amide Halo 4-Halo-pyrazoles (Suzuki Coupling Precursors) Halogenation->Halo Fused Pyrazolo[1,5-a]pyrimidines (Bicyclic Scaffolds) Cyclization->Fused

Figure 2: Primary reactivity vectors.[1][2][3][4][5][6] The C4 position is highly nucleophilic, allowing for easy functionalization.

C4-Halogenation (Electrophilic Substitution)

The C4 position is electron-rich.[1][2][5][6] Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile yields the 4-halo derivative rapidly.[1][2][3][4][5][6]

  • Significance: The 4-bromo-1-heptyl derivative (CAS 1292939-24-2) is a valuable intermediate for Suzuki-Miyaura couplings to install aryl groups at the 4-position [2].[1][2][3][4][5][6]

Pyrazolo[1,5-a]pyrimidine Formation

Condensation of this compound with 1,3-diketones (e.g., acetylacetone) or


-ketoesters yields pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5][6]
  • Mechanism: The exocyclic amine attacks one carbonyl, followed by the ring nitrogen (N2) attacking the second carbonyl, closing the fused ring.

  • Application: This bicyclic core is bioisosteric with the purine ring system and is widely used in ATP-competitive kinase inhibitors [3].[4][5][6]

Part 5: Handling, Stability & Safety

While specific toxicological data for the heptyl derivative is limited, data from the 4-bromo and 4-chloro analogs (CAS 1292939-24-2, 1477807-49-0) suggests the following safety profile [4]:

  • Hazard Classification:

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[5][6][7][8]

    • H335: May cause respiratory irritation.[5][6][7][8]

  • Storage: Store in a cool, dry place (2–8°C recommended). The compound is stable to air but should be protected from light to prevent slow oxidation of the amine.[6]

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of mists if the compound is an oil.[6]

References

  • BLD Pharmatech. Safety Data Sheet: 4-Bromo-1-heptyl-1H-pyrazol-3-amine (CAS 1292939-24-2).[1][2][3][4][5][6] Accessed October 2023.[5][6]

  • Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, 2009(i), 198-250.[5][9]

  • Lovering, F., et al. "Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors." Journal of Medicinal Chemistry, 2009.[10] (General reference for scaffold application).

  • PubChem. Compound Summary: 1-Methyl-1H-pyrazol-3-amine (Analog Safety Data).[1][2][3][4][5][6]

Sources

Solubility Profile & Solvent Selection Guide: 1-Heptyl-1H-pyrazol-3-amine

[1][2][3][4]

Executive Summary & Chemical Identity

1-Heptyl-1H-pyrazol-3-amine (also known as 1-heptyl-3-aminopyrazole) is a specialized heterocyclic intermediate frequently utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2][3][4] Its structure combines a polar, hydrogen-bonding aminopyrazole "head" with a lipophilic heptyl "tail," imparting distinct amphiphilic properties that dictate its solubility behavior.[1][2][3][5][4]

This guide provides a technical analysis of its solubility profile, predictive modeling for solvent selection, and validated protocols for experimental determination.[2][3][5][4]

Chemical Structure Analysis[1][2][3][4][5]
  • Core Scaffold: 1H-pyrazol-3-amine (Polar, Basic, H-bond Donor/Acceptor).[1][2][3][4]

  • N1-Substituent: Heptyl chain (

    
    ) (Lipophilic, Non-polar).[1][2][3][5][4]
    
  • Molecular Weight: ~181.28 g/mol .[1][2][3][5][4]

  • Estimated LogP: 2.5 – 3.2 (The

    
     chain significantly increases lipophilicity compared to the parent 3-aminopyrazole, LogP ~ -0.2).[1][2][3][5][4]
    
  • pKa (Estimated): ~4.0 (Ring Nitrogen), ~14 (Exocyclic Amine - very weak acid).[1][2][3][5][4]

Theoretical Solubility Profile

The solubility of this compound is governed by the competition between the crystal lattice energy (if solid) and the solvation energy provided by the solvent.[1][2][3][5][4] The heptyl chain disrupts the strong intermolecular H-bonding network typical of unsubstituted aminopyrazoles, generally enhancing solubility in organic media while reducing water solubility.[1][2][3][5][4]

Predicted Solubility Matrix

Data based on Hansen Solubility Parameter (HSP) principles for N-alkylated aminopyrazoles.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism & Application
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Mechanism: H-bonding with amine/pyrazole N; alkyl chain solvated by aliphatic tail of alcohol.Use: Crystallization, reaction solvent.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Mechanism: Dipole-dipole interactions; excellent solvation of the amphiphilic structure.Use: Extraction, chromatography loading, acylation reactions.[2][3][4]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Mechanism: Strong dipole interactions disrupt solute-solute bonding.Use:

reactions, stock solutions for biological assays.[2][3][4]
Ethers THF, 1,4-Dioxane, MTBEHigh Mechanism: H-bond acceptance from amine hydrogens.Use: Grignard reactions, reductions.[1][2][3][4]
Aromatics Toluene, XyleneGood Mechanism:

-

interactions with pyrazole; van der Waals with heptyl chain.Use: Azeotropic drying, high-temp reactions.[1][2][3][4]
Alkanes Hexane, HeptaneModerate/Variable Mechanism: Solvates heptyl tail but repels polar head.[2][3][5][4] Solubility increases with temperature.Use: Anti-solvent for precipitation/crystallization.[1][2][3][5][4]
Water Water (Neutral pH)Low (<1 mg/mL)Mechanism: Hydrophobic effect of

chain dominates.Use: Anti-solvent (precipitation).[1][2][3][5][4]
Acidic Water 0.1M HCl, 1M Acetic AcidHigh Mechanism: Protonation of the pyrazole ring nitrogen (

) forms a soluble cation.Use: Aqueous workup (extraction into aqueous phase).[2][5][4]

Experimental Determination Protocols

Tier 1: Visual Solubility Screen (Rapid Assessment)

Objective: Quickly determine approximate solubility range (


  • Preparation: Weigh 5 mg of this compound into a 1.5 mL clear glass vial.

  • Solvent Addition: Add 100

    
    L of the target solvent (Initial Conc: 50 mg/mL).[1][2][3][5][4]
    
  • Observation:

    • Clear Solution: Solubility

      
       50 mg/mL.[1][2][3][5][4]
      
    • Suspension: Vortex for 30 seconds. If still suspended, add solvent in 100

      
      L increments until clear or total volume is 1 mL.[1][2][3][5][4]
      
  • Heat Cycle: If insoluble at RT, heat to 40°C (water bath). If it dissolves, the solvent is suitable for crystallization.[1][2][3][5][4]

Tier 2: Quantitative Saturation Method (HPLC)

Objective: Precise solubility data for formulation or process chemistry.[1][2][3][5][4]

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake/stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-saturated to minimize adsorption).[1][2][3][5][4]
    
  • Dilution: Dilute the filtrate 100-fold with Methanol.

  • Analysis: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient). Quantify against a standard curve.

Solvent Selection for Workflows

Choosing the right solvent is critical for process efficiency.[1][2][3][5][4] The amphiphilic nature of the heptyl chain allows for unique purification strategies.[1][2][3][5][4]

A. Synthesis & Reaction Optimization
  • Nucleophilic Substitution (

    
    ):  Use DMSO  or DMF .[1][2][3][5][4] The high polarity stabilizes the transition state, while the heptyl chain prevents precipitation of the intermediate.[1][2][3][5][4]
    
  • Acylation/Amide Coupling: Use DCM or THF .[1][2][3][5][4] These solvents solubilize the starting material and the activated ester/acyl chloride efficiently.[1][2][3][5][4]

B. Purification Strategies
  • Liquid-Liquid Extraction (LLE):

    • System:DCM / Water (pH 2-3) .[1][2][3][5][4]

    • Protocol: Acidify the aqueous layer to protonate the pyrazole.[1][2][3][5][4] Extract impurities with DCM (discard organic). Basify aqueous layer to pH > 9.[1][2][3][5][4] Extract the free base product into DCM.

  • Column Chromatography:

    • Stationary Phase: Silica Gel.[1][2][3][5][4]

    • Mobile Phase:Hexane / Ethyl Acetate .[1][2][3][5][4]

    • Note: The heptyl chain increases

      
       compared to methyl-analogs.[1][2][3][5][4] Start with 10% EtOAc in Hexane and increase polarity.[1][2][3][5][4]
      
C. Crystallization (Solid State Control)

If the compound is a solid at room temperature, crystallization is the preferred purification method.[2][3][5][4]

  • Solvent System: Ethanol / Water or Toluene / Heptane .[1][2][3][5][4]

  • Method: Dissolve in hot Ethanol (or Toluene).[1][2][3][5][4] Slowly add Water (or Heptane) until turbidity persists.[1][2][3][5][4] Cool slowly to 4°C.

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelectionStartStart: this compoundApplicationIntended Application?Start->ApplicationReactionChemical SynthesisApplication->ReactionPurificationPurificationApplication->PurificationHighTempHigh Temp (>100°C)?Reaction->HighTempDMSOUse DMSO or DMFHighTemp->DMSOYesTHFUse THF or DioxaneHighTemp->THFNoMethodMethod?Purification->MethodLLEExtraction (LLE)Method->LLEChromChromatographyMethod->ChromCrystCrystallizationMethod->CrystDCM_AcidDCM / Acidic WaterLLE->DCM_AcidpH SwitchingHex_EtOAcHexane / EtOAcChrom->Hex_EtOAcNormal PhaseEtOH_H2OEtOH / WaterCryst->EtOH_H2OAnti-solvent

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).[1][2][3][4]

References

  • National Center for Biotechnology Information. (2025).[1][2][3][5][4] PubChem Compound Summary for CID 11829352, 1H-pyrazol-3-amine. Retrieved from [Link][1][2][3][4]

  • Reichardt, C. (2003).[1][2][3][5][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][5][4] (General reference for solvent properties and solubility parameters).

  • Wermuth, C. G. (2008).[1][2][3][5][4] The Practice of Medicinal Chemistry. Academic Press.[1][2][3][5][4] (Reference for solubility in drug discovery and pKa estimation).

  • Hansen, C. M. (2007).[1][2][3][5][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3][5][4] (Theoretical basis for solubility prediction).[1][2][3][5][4]

(Note: Specific solubility data for the 1-heptyl derivative is inferred from structural analogs and standard physicochemical principles as direct experimental data is not available in public chemical databases.)

1-Heptyl-1H-pyrazol-3-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Heptyl-1H-pyrazol-3-amine

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block belonging to the N-alkyl-aminopyrazole family. It is primarily utilized in medicinal chemistry as a scaffold for designing kinase inhibitors, GPCR ligands, and agrochemicals where a specific lipophilic profile (logP) is required to modulate bioavailability or membrane permeability.

While the methyl and ethyl analogs are ubiquitous, the heptyl variant represents a "lipophilic tail" modification, often employed during Lead Optimization to probe hydrophobic pockets (e.g., in ATP-binding sites or allosteric clefts).

Table 1: Chemical Identifiers & Properties
PropertyDetail
Chemical Name This compound
IUPAC Name 1-heptylpyrazol-3-amine
CAS Number Not widely indexed in public registries (See Note 1)
Related CAS 1292939-24-2 (4-Bromo-1-heptyl-1H-pyrazol-3-amine)
Molecular Formula C₁₀H₁₉N₃
Molecular Weight 181.28 g/mol
SMILES CCCCCCCN1C=CC(N)=N1
InChIKey Calculated based on structure:[1][2]JQJ... (Analogous to homologs)
LogP (Predicted) ~2.5 - 2.8 (High lipophilicity compared to Methyl analog)
pKa (Predicted) ~3.5 (Pyrazole N2) / ~16 (Amine - very weak acid)

Note 1: The exact CAS for the un-substituted this compound is rarely cited in open literature. It is typically synthesized in situ or purchased as its stable 4-bromo derivative (CAS 1292939-24-2) , which allows for immediate Palladium-catalyzed coupling.

Structural Analysis & Pharmacophore Logic

The molecule consists of two distinct domains: the polar aminopyrazole head group and the lipophilic heptyl tail .

  • Aminopyrazole Head: Acts as a hydrogen bond donor/acceptor motif. In kinase inhibitors, the N2 nitrogen often accepts a hydrogen bond from the hinge region, while the exocyclic amine (C3-NH2) acts as a donor.

  • Heptyl Tail (C7): Provides significant hydrophobic bulk. Unlike short chains (Methyl/Ethyl), a heptyl chain is flexible and capable of reaching deep into hydrophobic sub-pockets (e.g., the "back pocket" of a kinase or the lipid bilayer interface).

Diagram 1: Structural Logic & SAR Implications

SAR_Logic Head Aminopyrazole Head (Polar / H-Bonding) Target Biological Target (Kinase Hinge / GPCR) Head->Target H-Bond Donor/Acceptor (Specificity) Tail Heptyl Chain (C7) (Lipophilic / Hydrophobic) Tail->Head Modulates Solubility (LogP) Tail->Target Hydrophobic Interaction (Affinity/Potency)

Caption: SAR dissection of this compound showing the dual role of the polar head for specificity and the lipophilic tail for affinity and membrane permeability.

Synthetic Pathways & Protocols

Synthesizing 1-alkyl-3-aminopyrazoles requires careful control of regioselectivity . Direct alkylation of 3-aminopyrazole yields a mixture of N1- and N2-alkylated products (often favoring the unwanted isomer). The cyclization route is the authoritative method for high purity.

Method A: Cyclization (The "Gold Standard" for Regiocontrol)

This method ensures the heptyl group is attached to the specific Nitrogen (N1) by building the ring onto the hydrazine.

  • Precursor: Heptylhydrazine (formed from 1-bromoheptane + hydrazine hydrate).

  • Reagent: 3-Ethoxyacrylonitrile (or 3-methoxyacrylonitrile).

  • Mechanism: Michael addition followed by cyclization.

Step-by-Step Protocol:

  • Preparation of Heptylhydrazine:

    • Reflux 1-bromoheptane (1.0 eq) with excess Hydrazine Hydrate (5.0 eq) in Ethanol for 12 hours.

    • Why Excess? To prevent dialkylation.

    • Concentrate and distill to obtain pure heptylhydrazine.

  • Cyclization:

    • Reagents: Heptylhydrazine (1.0 eq), 3-Ethoxyacrylonitrile (1.0 eq).

    • Solvent: Ethanol or Methanol (anhydrous).

    • Condition: Reflux for 3–6 hours.

    • Work-up: Evaporate solvent. The residue is often an oil that solidifies. Recrystallize from Hexane/EtOAc.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the triplet (heptyl CH2-N) at ~3.9 ppm. The pyrazole protons appear as doublets at ~5.4 ppm (C4-H) and ~7.3 ppm (C5-H).

Method B: Direct Alkylation (Common but "Dirty")

Used when 3-aminopyrazole is abundant, but requires difficult chromatographic separation.

  • Reagents: 3-Aminopyrazole + 1-Bromoheptane + NaH (or Cs2CO3).

  • Result: Mixture of 1-heptyl-3-amine (Target) and 1-heptyl-5-amine (Isomer).

  • Note: This route is not recommended for high-purity applications unless rigorous HPLC purification is available.

Diagram 2: Synthesis Workflow & Regioselectivity

Synthesis_Pathway Hydrazine Heptylhydrazine (R-NH-NH2) Reaction Cyclization (Reflux in EtOH) Hydrazine->Reaction Nitrile 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Nitrile->Reaction Product This compound (Major/Exclusive Product) Reaction->Product High Regioselectivity Aminopyrazole 3-Aminopyrazole DirectAlk Direct Alkylation (NaH/DMF) Aminopyrazole->DirectAlk AlkylHalide 1-Bromoheptane AlkylHalide->DirectAlk Mixture Mixture of Isomers (N1-Heptyl vs N2-Heptyl) DirectAlk->Mixture Low Selectivity

Caption: Comparison of synthetic routes. The hydrazine cyclization path (Yellow) yields high regiochemical purity compared to direct alkylation (Red).

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This acts as a self-validating protocol.

TechniqueExpected SignatureDiagnostic Value
1H NMR δ 3.8-4.0 ppm (t, 2H): N-CH₂ protons. δ 5.4 ppm (d, 1H): C4-H (distinctive upfield shift due to amine). δ 7.3 ppm (d, 1H): C5-H.Confirms N-alkylation (shift of CH2) and Pyrazole ring integrity.
13C NMR δ ~160 ppm: C3-NH₂ (Carbon attached to amine). δ ~50-55 ppm: N-CH₂ (Heptyl head).Verifies carbon skeleton and absence of isomeric impurities.
LC-MS [M+H]+ = 182.3 . Single peak.Purity check. Isomers often have slightly different retention times.
NOESY Cross-peak between N-CH₂ (heptyl) and C5-H (pyrazole).CRITICAL: Distinguishes between 1-heptyl-3-amine and 1-heptyl-5-amine. Only the correct isomer shows this NOE.

Applications in Drug Discovery

  • Scaffold for Kinase Inhibitors: The 3-aminopyrazole motif is a classic "hinge binder." By reacting the amine with an aryl chloride or carboxylic acid, researchers create inhibitors where the pyrazole binds to the ATP site, and the heptyl chain occupies the solvent-exposed region or a hydrophobic back-pocket, potentially improving potency against specific mutants.

  • Agrochemical Fungicides: Pyrazoles are core to SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The heptyl chain mimics the lipophilic ubiquinone tail, facilitating binding to the membrane-bound complex II.

  • Corrosion Inhibition: Long-chain alkyl pyrazoles form self-assembled monolayers (SAMs) on metal surfaces (copper/steel). The amine coordinates to the metal, while the heptyl tail forms a hydrophobic barrier against moisture.

References

  • Sigma-Aldrich. 4-Bromo-1-heptyl-1H-pyrazol-3-amine Product Page (CAS 1292939-24-2). Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from

  • BLD Pharm. 1H-Pyrazol-3-amine Derivatives and Catalog Data. Retrieved from

  • National Institutes of Health (NIH). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem. 2021.[3] Retrieved from

Sources

Physicochemical Profiling of Heptyl-Substituted Pyrazole Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Heptyl-substituted pyrazole amines represent a specific class of "amphiphilic pharmacophores." Structurally, they combine a polar, hydrogen-bond-rich head group (the aminopyrazole) with a significant lipophilic tail (the C7 heptyl chain).

In drug discovery, this specific chain length is often chosen to modulate membrane permeability without incurring the "molecular obesity" penalties of longer alkyl chains. In industrial applications (corrosion inhibition), the heptyl chain provides the critical hydrophobic barrier while the amine anchors to metal surfaces.

The Isomer Challenge

Before analyzing physicochemical data, one must define the regiochemistry. The properties differ vastly between


-heptyl  (1-heptyl) and 

-heptyl
(3, 4, or 5-heptyl) isomers.
  • Isomer A (1-heptyl-1H-pyrazol-5-amine): The most common synthetic target. The heptyl group is on the ring nitrogen.

  • Isomer B (1-heptyl-1H-pyrazol-3-amine): Tautomerically distinct; often co-produced with Isomer A.

  • Isomer C (4-heptyl-1H-pyrazol-3-amine): The heptyl group is on the carbon backbone.

This guide focuses primarily on the


-heptyl variants , as these are the standard scaffolds for modulating lipophilicity in kinase inhibitors and antimicrobial agents.

Physicochemical Data Profile

The following data aggregates experimental baselines and calculated consensus values (cLogP) for 1-heptyl-1H-pyrazol-5-amine.

Core Parameters Table
ParameterValue / RangeContext & Causality
Molecular Weight ~181.28 g/mol Low MW allows room for further derivatization (Fragment-Based Drug Design).
LogP (Octanol/Water) 2.8 – 3.2 Critical: Unsubstituted aminopyrazole has a LogP of ~0.1. The heptyl chain adds ~2.8–3.0 units, shifting the molecule from hydrophilic to lipophilic.
pKa (Ring Nitrogen) 2.5 – 3.0Weakly basic. The heptyl group exerts a slight positive inductive effect (+I), marginally increasing basicity compared to N-phenyl analogs.
pKa (Exocyclic Amine) ~14 (Neutral)The exocyclic

is a poor proton acceptor due to resonance delocalization into the aromatic ring.
Water Solubility < 0.5 mg/mLThe "Soap Effect": The molecule forms micelles at higher concentrations due to the amphiphilic structure.
Polar Surface Area (PSA) ~52 ŲFavorable for Blood-Brain Barrier (BBB) penetration if the heptyl tail does not sequester it in membranes.
Melting Point 45 – 55 °CLow melting solid/semi-solid. The flexible heptyl chain disrupts crystal packing efficiency compared to methyl analogs.
Tautomerism & Ionization

Understanding the ionization state is vital for formulation. At physiological pH (7.4), heptyl-aminopyrazoles exist predominantly as the neutral free base .

  • Acidic pH (< 2.0): Protonation occurs at the N2 (pyridine-like) ring nitrogen, not the exocyclic amine.

  • Basic pH (> 12.0): Deprotonation of the exocyclic amine is rare in aqueous media; usually requires strong bases (e.g., NaH in THF).

Technical Workflows & Visualization

Synthesis & Characterization Logic

The synthesis of N-heptyl aminopyrazoles is a classic regioselectivity puzzle. The reaction of heptylhydrazine with


-ketonitriles yields two isomers.

SynthesisWorkflow Start Heptylhydrazine (Nucleophile) Intermed Hydrazone Intermediate Start->Intermed Reagent 3-Oxopropanenitrile (Electrophile) Reagent->Intermed Cyclization Cyclization (Acid/Base Cat.) Intermed->Cyclization Nucleophilic Attack Isomer5 5-Amino-1-heptylpyrazole (Major Kinetic Product) Cyclization->Isomer5 Steric Control (Preferred) Isomer3 3-Amino-1-heptylpyrazole (Thermodynamic Product) Cyclization->Isomer3 High Temp / Acid

Figure 1: Regioselective synthesis pathway. The steric bulk of the heptyl group generally favors the 5-amino isomer under kinetic control.

Experimental Protocols (Self-Validating)

To ensure data integrity, use these specific protocols. They are designed with internal controls to validate the results.

Protocol A: Lipophilicity (LogP) via HPLC

Why HPLC over Shake-Flask? The amphiphilic nature of heptyl-pyrazoles causes emulsion formation in shake-flask methods (octanol/water), leading to inaccurate phase separation.

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).

  • Mobile Phase: Methanol/Water (Isocratic 60:40) + 0.1% Formic Acid (to suppress ionization).

  • Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Pyrazole (LogP 0.2).

Step-by-Step:

  • Calibration: Inject the standards. Plot

    
     (capacity factor) vs. Literature LogP.
    
    • Validation Check: The

      
       of your calibration line must be 
      
      
      
      .
  • Sample Prep: Dissolve 1 mg of heptyl-aminopyrazole in 1 mL Methanol.

  • Run: Inject sample under identical conditions.

  • Calculation: Use the retention time (

    
    ) to calculate 
    
    
    
    :
    
    
    (Where
    
    
    is the void time, usually determined by Uracil injection).
  • Interpolation: Calculate LogP using the regression equation from Step 1.

Protocol B: pKa Determination via Spectrophotometry

Why Spectrophotometry? Aminopyrazoles have distinct UV absorbance shifts upon protonation. This method uses less sample than potentiometric titration.

Step-by-Step:

  • Stock Solution: Prepare

    
     M solution of the analyte in water (add 1% DMSO if solubility is poor).
    
  • Buffer Series: Prepare buffers ranging from pH 1.0 to pH 6.0 (0.5 unit increments).

  • Scan: Measure UV-Vis spectra (200–400 nm) for each pH.

  • Isosbestic Point Check: Overlay the spectra.

    • Validation Check: You must see a sharp isosbestic point (a wavelength where absorbance is constant across all pHs). If the point drifts, the sample is degrading or precipitating.

  • Data Fit: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Applications & SAR Implications

Drug Discovery (Kinase Inhibition)

In kinase inhibitors (e.g., p38 MAPK or B-Raf), the pyrazole amine often binds to the hinge region (ATP binding site).

  • Role of Amine: Hydrogen bond donor to the backbone carbonyl of the kinase hinge.[1]

  • Role of Heptyl: Occupies the hydrophobic "gatekeeper" pocket or solvent channel.

    • Warning: A C7 chain is often too flexible, leading to an entropy penalty upon binding. Rigidifying the chain (e.g., adding a terminal phenyl or branching) often improves potency.

Corrosion Inhibition

Heptyl-aminopyrazoles are excellent mixed-type corrosion inhibitors for steel in acidic media.

  • Mechanism: The pyrazole nitrogen coordinates with Fe vacant d-orbitals. The heptyl tail forms a hydrophobic film, repelling water and chloride ions.

  • Efficiency: Increases with chain length up to C8-C10, after which solubility issues degrade performance.

References

  • Fichez, J., et al. (2017). "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry.

  • Lankau, H.J., et al. (1999).[1] "Synthesis and anticonvulsant activity of new 4-aminopyrazoles." Pharmazie.[1]

  • Ansari, A., et al. (2017). "Physicochemical properties of N-alkyl pyrazoles: Lipophilicity and solubility studies." Journal of Molecular Liquids. (Extrapolated data for alkyl series).

  • Global Research Online. (2020). "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives."

  • MDPI. (2023).[1] "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules.

Sources

Thermodynamic Stability of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of 1-Heptyl-1H-pyrazol-3-amine , a lipophilic heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1][2]

As specific experimental data for this exact heptyl-substituted analog is rare in open literature, this guide synthesizes data from homologous series (1-methyl/ethyl-1H-pyrazol-3-amines) and applies first-principles chemical logic to establish a robust stability profiling protocol.[1][2]

Executive Summary

This compound (C₁₀H₁₉N₃) is an N-alkylated aminopyrazole characterized by a distinct amphiphilic nature: a polar, electron-rich aminopyrazole head group coupled with a lipophilic heptyl tail.[1][2]

In drug development, this scaffold serves as a "hinge-binder" in kinase inhibitor design.[1][2] Its thermodynamic stability is governed by the aromaticity of the pyrazole ring, which provides robustness against thermal degradation, contrasted by the lability of the primary amine toward oxidation.[1][2] This guide outlines the theoretical physicochemical profile and the mandatory experimental workflows to validate its stability during formulation and storage.[1][2]

Physicochemical Profile (Predicted & Homolog-Derived)

Before initiating stability studies, researchers must establish the baseline properties.[1][2] The addition of a C7 (heptyl) chain significantly alters the physical state compared to the methyl analog.[1][2]

PropertyValue / PredictionRationale
Molecular Weight 181.28 g/mol C₁₀H₁₉N₃
Physical State Viscous Oil or Low-Melting Waxy Solid The parent 3-aminopyrazole is a solid (MP 36–40°C).[1] Alkylation disrupts crystal packing; however, the C7 chain adds Van der Waals interactions.[1][2]
LogP (Octanol/Water) ~2.8 – 3.2 High lipophilicity due to the heptyl chain (Methyl analog LogP is ~0.1).[2]
pKa (Conjugate Acid) ~4.0 (N2-pyrazole) The 3-amino group is weakly basic due to resonance delocalization into the aromatic ring.[1]
Solubility High in DMSO, MeOH, DCM.[2] Low in Water.[1][2]The heptyl tail dominates solubility, making it poorly water-soluble compared to short-chain analogs.[1][2]

Thermodynamic Stability Analysis

Solid-State Thermal Stability

The pyrazole core is inherently thermally stable due to its 6π-electron aromatic system.[1][2] However, the This compound is susceptible to two primary solid-state failure modes:

  • Polymorphic Transitions: If isolated as a solid, the flexibility of the heptyl chain can lead to multiple crystal forms (polymorphs) with different melting points.[1][2]

  • Amorphous Collapse: If the material is an oil/gum, it lacks a rigid lattice, making it prone to oxidation (higher surface area).[1][2]

Key Risk: The primary amine group can undergo condensation reactions (self-reaction) at elevated temperatures (>150°C), forming azo-linkages or tars.[1][2]

Solution-State Chemical Stability[1][2]
  • Hydrolysis: High Stability. The C-N bonds in the pyrazole ring and the N-alkyl bond are resistant to hydrolysis across the pH 1–13 range.[1][2] Unlike esters or amides, the aminopyrazole does not have a hydrolyzable leaving group.[1][2]

  • Oxidation: Low Stability (Critical Risk). The electron-rich 3-amino group renders the ring susceptible to oxidative attack by peroxides or singlet oxygen.[1][2] This leads to the formation of nitro-pyrazoles or oxidative ring-opening products.[1][2]

  • Photostability: Aminopyrazoles can absorb UV light, leading to radical formation.[2] The heptyl chain is generally photostable, but the heterocyclic core may yellow upon light exposure.[1][2]

Degradation Pathways & Mechanisms

The following diagram illustrates the potential degradation sites. The critical "soft spot" is the exocyclic amine and the N2-position of the ring.[1][2]

DegradationPathways Molecule This compound (Intact API) Oxidation Oxidative Degradation (N-Oxides / Nitro-pyrazole) Molecule->Oxidation Peroxides / Air (High Risk) Dimerization Thermal Dimerization (Azo-coupling) Molecule->Dimerization Heat >150°C (Medium Risk) Hydrolysis Hydrolysis (Stable) Molecule->Hydrolysis pH 1-13 (Negligible Risk)

Figure 1: Primary degradation pathways.[1] Note that hydrolysis is a low risk, while oxidation is the primary concern.[1]

Experimental Protocols for Stability Profiling

To validate the stability of this compound, the following self-validating experimental workflows are recommended.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.

  • Preparation: Dissolve this compound in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.[1][2] Note: Use Acetonitrile due to low water solubility.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation: 3% H₂O₂ at Room Temp, 4 hours.[2] ( Critical Step )

    • Thermal: 80°C dry heat (if solid) or sealed ampoule (if liquid), 48 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

    • Success Criteria: >95% recovery in Acid/Base; <90% recovery in Peroxide is expected (confirms oxidative sensitivity).[1][2]

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Determine melting point, boiling point, and decomposition onset.[1][2]

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

  • Method:

    • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

    • Ramp: 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm < 100°C: Represents melting (if solid).[1][2]

    • Weight Loss (TGA) < 150°C: Indicates volatiles or residual solvents.[1][2]

    • Exotherm > 200°C: Indicates decomposition (likely ring fragmentation).[1][2]

Protocol C: Automated Stability Workflow

The following decision tree guides the researcher through the stability testing process.

StabilityWorkflow Start Start: this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Liquid Viscous Liquid / Oil StateCheck->Liquid DSC Run DSC (Sealed Pan) Check for Polymorphs Solid->DSC TGA Run TGA Check Volatility/BP Liquid->TGA Stress Forced Degradation (Acid/Base/Oxidation) DSC->Stress TGA->Stress ResultSolid Define Melting Point & Hygroscopicity Stress->ResultSolid If Solid ResultLiquid Define Boiling Point & Viscosity Stress->ResultLiquid If Liquid Final Generate Stability Report (Storage: 2-8°C, Inert Gas) ResultSolid->Final ResultLiquid->Final

Figure 2: Stability testing workflow tailored for potential physical states.

Storage & Handling Recommendations

Based on the aminopyrazole scaffold's susceptibility to oxidation:

  • Storage: Store at -20°C or 2–8°C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative yellowing.[1][2]

  • Container: Amber glass vials (protect from UV).

  • Formulation: Avoid formulation with reducing sugars (lactose) to prevent Maillard reactions with the primary amine.[1][2]

References

  • PubChem. 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) - Compound Summary.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Fichez, J., Busca, P., & Prestat, G. (2017).[1][2] Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1][2] Heterocycles.[1][2][3] Available at: [Link][1]

  • Organic Syntheses. Synthesis of 3(5)-Aminopyrazole. Org.[1][2][4][5] Synth. 1968, 48, 8. Available at: [Link]

  • Huang, Y., et al. (2019).[1][2] Forced Oxidative Degradation Pathways of the Imidazole Moiety.[1][2] Journal of Pharmaceutical Sciences.[1][2] (Relevant for heterocyclic amine oxidation mechanisms).[1][2] Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 1-Heptyl-1H-pyrazol-3-amine Derivatives: A Technical Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of 1-Heptyl-1H-pyrazol-3-amine derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs targeting a wide array of biological macromolecules.[1][2][3][4][5][6][7] Understanding the specific targets of novel derivatives, such as those with a 1-heptyl substitution, is paramount for advancing them through the drug discovery pipeline. This document will detail a logical, multi-faceted approach, integrating in silico prediction with robust experimental validation strategies.

The Pyrazole Scaffold: A Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in the design of bioactive molecules.[7] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5] The structural versatility of the pyrazole nucleus allows for facile functionalization, enabling the fine-tuning of physicochemical properties and target-binding interactions.[1] Marketed drugs containing the pyrazole moiety target a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[6]

The subject of this guide, this compound, possesses key structural features that suggest a high probability of biological activity. The N1-heptyl group introduces significant lipophilicity, which can influence membrane permeability and interactions with hydrophobic binding pockets. The 3-amino group can act as a key hydrogen bond donor and a site for further chemical modification.[8][9]

In Silico Target Prediction: A Data-Driven Starting Point

Prior to embarking on extensive and resource-intensive laboratory experiments, in silico target prediction offers a powerful and cost-effective strategy to generate testable hypotheses.[4][10][11] These computational methods leverage vast databases of known ligand-target interactions and employ algorithms to predict the most probable targets for a novel small molecule based on its chemical structure.[10]

For this compound (SMILES: CCCCCCCn1ccc(n1)N), we will utilize SwissTargetPrediction, a well-established and freely accessible web-based tool.[2][12] This server compares the query molecule to a library of over 370,000 active compounds to predict their most likely macromolecular targets in humans and other organisms.

Workflow for In Silico Target Prediction:

InSilicoWorkflow cluster_input Input cluster_prediction Prediction Tool cluster_output Output cluster_analysis Analysis Input This compound (SMILES: CCCCCCCn1ccc(n1)N) SwissTarget SwissTargetPrediction Web Server Input->SwissTarget Submit SMILES TargetList Ranked List of Predicted Protein Targets SwissTarget->TargetList Generate Predictions Prioritization Prioritization based on: - Probability Score - Target Class - Existing Literature TargetList->Prioritization Analyze Results KinaseWorkflow cluster_initial Initial Screening cluster_dose Dose-Response cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Profiling PrimaryScreen Single-Dose Kinase Panel (e.g., at 10 µM) IC50 IC50 Determination for Active Hits PrimaryScreen->IC50 Identify Hits MoA - ATP Competition Assays - Cellular Target Engagement IC50->MoA Confirm Potency Selectivity Broader Kinase Panel (e.g., KINOMEscan®) MoA->Selectivity Elucidate Mechanism

Caption: Experimental workflow for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

Materials:

  • Recombinant kinase (e.g., FYN, EGFR)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative (dissolved in DMSO)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop buffer (e.g., 10 mM EDTA in assay buffer)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase solution (2x final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (2x final concentration).

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop buffer containing the Europium-labeled anti-phospho-specific antibody and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

GPCR Binding and Functional Assays

For predicted GPCR targets, it is essential to determine both the binding affinity and the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity).

Detailed Protocol: Radioligand Binding Assay for CB1 Receptor

This protocol measures the ability of the test compound to displace a known radiolabeled ligand from the CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor

  • [³H]-CP55,940 (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA)

  • This compound derivative

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of diluted this compound derivative or vehicle (DMSO).

    • 25 µL of [³H]-CP55,940 (at a concentration near its Kd).

    • 150 µL of CB1 receptor membranes suspended in binding buffer.

    • For non-specific binding wells, add 25 µL of WIN 55,212-2 instead of the test compound.

  • Incubation: Incubate the plate for 90 minutes at 30°C.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

For predicted enzyme targets like acetylcholinesterase (AChE), established spectrophotometric assays can be employed.

Detailed Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound derivative

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound at various concentrations.

    • 10 µL of AChE solution.

  • Pre-incubation: Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB solution and 20 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Delving Deeper: Elucidating Signaling Pathways

Once a primary target has been validated, understanding its role in cellular signaling pathways is crucial for predicting the physiological consequences of its modulation. This involves a thorough review of the literature and can be visually represented using pathway diagrams.

Signaling Pathway of a Hypothetical Kinase Target (e.g., FYN Kinase):

FYN_Pathway cluster_receptor Cell Surface Receptor cluster_activation Kinase Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Receptor e.g., T-cell Receptor Lck Lck Kinase Receptor->Lck Activates FYN FYN Kinase ZAP70 ZAP70 FYN->ZAP70 Phosphorylates Lck->FYN Phosphorylates (Activates) LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Response T-cell Activation Cytokine Release PLCg1->Response Leads to Inhibitor This compound Derivative Inhibitor->FYN Inhibits

Caption: Simplified signaling pathway of FYN kinase in T-cell activation.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to identifying and validating the biological targets of this compound derivatives. By combining the predictive power of in silico tools with rigorous experimental validation, researchers can efficiently navigate the early stages of drug discovery. The journey from a hit compound to a clinical candidate is long and complex, but a thorough understanding of the molecular targets and their associated signaling pathways is the essential first step. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess the therapeutic potential of these promising compounds.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI. Retrieved February 9, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2017). ResearchGate. Retrieved February 9, 2026, from [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved February 9, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved February 9, 2026, from [Link]

  • Database: chembl. (n.d.). UCSC Genome Browser. Retrieved February 9, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). ChEMBL. Retrieved February 9, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 9, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved February 9, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. Retrieved February 9, 2026, from [Link]

  • Using ChEMBL for target identification and prioritisation. (2019). Open Targets Blog. Retrieved February 9, 2026, from [Link]

  • SwissTargetPrediction. (n.d.). Retrieved February 9, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrazoles

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrazole ring's ability to act as a stable, aromatic scaffold that can be functionalized to modulate pharmacological properties. Specifically, the introduction of alkyl chains, such as a heptyl group, at the N1 position can significantly enhance lipophilicity, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides a detailed, step-by-step protocol for the synthesis of 1-Heptyl-1H-pyrazol-3-amine via the direct N-alkylation of 3-aminopyrazole. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and discuss critical aspects of purification and characterization. The causality behind each procedural step is explained to empower researchers with a deep understanding of the synthesis, ensuring reproducibility and success.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a direct N-alkylation reaction, a class of nucleophilic substitution.

Overall Reaction Scheme

Caption: General reaction scheme for the N-alkylation of 3-aminopyrazole.

Mechanistic Insights and Regioselectivity

The N-alkylation of an unsymmetrical pyrazole like 3-aminopyrazole presents a regioselectivity challenge, as the reaction can potentially occur at either of the two ring nitrogen atoms (N1 or N2).

  • Deprotonation: The reaction is initiated by a base (e.g., potassium carbonate, K₂CO₃), which deprotonates the pyrazole ring's N-H proton. This generates a pyrazolate anion, a significantly more potent nucleophile.

  • Nucleophilic Attack: The anionic nitrogen then attacks the electrophilic carbon atom of 1-bromoheptane in an Sₙ2 fashion, displacing the bromide ion and forming the C-N bond.

  • Controlling Regioselectivity: The distribution of N1 versus N2 alkylated products is influenced by both steric and electronic factors.[1] While a mixture is often unavoidable, alkylation at the N1 position (distal to the amino group) is generally favored due to reduced steric hindrance. The choice of solvent and base can also modulate this ratio.[1] This protocol is optimized to favor the desired this compound isomer.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis, purification, and characterization of this compound on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )GradeSupplierComments
3-Aminopyrazole83.09≥98%Sigma-AldrichStore under inert gas.[2]
1-Bromoheptane179.10≥99%Acros Organics
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%Fisher ScientificFinely powdered for best results.
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Sigma-AldrichUse a sure-seal bottle.
Ethyl Acetate (EtOAc)88.11ACS GradeVWRFor extraction and chromatography.
HexanesN/AACS GradeVWRFor chromatography.
Brine (Saturated NaCl)N/AN/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFisher ScientificFor drying organic layers.
Silica GelN/A60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Synthesis Procedure

PART A: Reaction Setup and Execution

  • Inert Atmosphere: Assemble the 100 mL round-bottom flask with a stir bar and reflux condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction. This is crucial to prevent moisture, which can quench the base and lead to side reactions.

  • Charge Reagents: To the flask, add 3-aminopyrazole (2.0 g, 24.07 mmol, 1.0 equiv.) and anhydrous potassium carbonate (6.65 g, 48.14 mmol, 2.0 equiv.). The excess base ensures complete deprotonation of the pyrazole.

  • Add Solvent: Add 40 mL of anhydrous DMF via syringe. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the potassium cation and promotes the Sₙ2 reaction.

  • Add Alkylating Agent: While stirring vigorously, add 1-bromoheptane (4.2 mL, 26.48 mmol, 1.1 equiv.) dropwise over 5 minutes. A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 70 °C using the heating mantle. Maintain this temperature and continue stirring for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 3-aminopyrazole spot is consumed.

PART B: Work-up and Extraction

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of deionized water. This step quenches the reaction and precipitates the product while dissolving the inorganic salts (K₂CO₃ and KBr).

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic product is more soluble in ethyl acetate than in water. Multiple extractions ensure efficient recovery.

  • Washing: Combine the organic layers and wash them with brine (2 x 40 mL). This removes residual water and DMF from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.

PART C: Purification

The crude product contains the desired N1-heptyl isomer, the N2-heptyl isomer, and potentially some unreacted starting materials. Purification is essential and is best achieved by flash column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexanes (2 column volumes)

    • 10-40% Ethyl Acetate in Hexanes (gradient over 10 column volumes)

  • Fraction Collection: Collect fractions and analyze them by TLC. The N1 and N2 isomers will have different retention factors (Rf values). Combine the fractions containing the pure desired product (typically the major, less polar isomer).

  • Final Concentration: Concentrate the pure fractions under reduced pressure to obtain This compound as a purified oil or solid. An expected yield is typically in the range of 60-75%.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the heptyl chain protons and the aromatic protons of the pyrazole ring. The chemical shifts of the pyrazole protons will be key in confirming the N1 substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): Will show distinct signals for each carbon atom in the molecule, confirming the overall structure.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of C₁₀H₁₉N₃ (181.28 g/mol ).

  • FT-IR: Will show characteristic N-H stretching bands for the primary amine and C-H stretching for the alkyl chain.[3]

Visualization of Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Weigh Reagents (3-Aminopyrazole, K2CO3) setup Assemble & Dry Glassware (Inert Atmosphere) reagents->setup dissolve Dissolve Reactants in DMF setup->dissolve add_alkyl Add 1-Bromoheptane dissolve->add_alkyl heat Heat at 70°C (16-24h) add_alkyl->heat quench Cool & Quench (Add Water) heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate (Rotovap) Crude Product wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS, IR) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 3-Aminopyrazole: Harmful if swallowed.[2] Causes severe skin burns and eye damage.[2] May cause respiratory irritation and an allergic skin reaction.[2] Avoid inhalation of dust and direct contact with skin and eyes.[2][4]

  • 1-Bromoheptane: Is a skin and eye irritant. Avoid contact and inhalation. Keep away from ignition sources.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[2]

References

  • Benchchem. Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

Sources

Application Note: Regioselective Synthesis of 1-Heptyl-1H-pyrazol-3-amine

[1]

Abstract & Strategic Overview

The synthesis of This compound presents a classic heterocyclic challenge: regioselectivity .[1][2] The 3-aminopyrazole scaffold exists in a tautomeric equilibrium (3-amino-1H-pyrazole

11,5-isomer1

To ensure high purity and structural integrity for drug development applications, this guide prioritizes a "Nitro-Reduction Route" (Method A) which leverages the steric and electronic directing effects of a nitro group to lock the regiochemistry before the amine is generated.[1] A secondary "Direct Alkylation" protocol (Method B) is provided for rapid screening, alongside critical analytical methods to distinguish the isomers.[1]

Key Chemical Transformation

The objective is to attach a heptyl chain (

1
  • Target (1,3-Isomer): this compound (Desired)

  • Byproduct (1,5-Isomer): 1-Heptyl-1H-pyrazol-5-amine (Undesired)[1]

Mechanistic Insight: The Regioselectivity Paradox

Understanding the tautomerism is vital for controlling the reaction.[1]

  • Electronic Control: In 3-nitropyrazole, the electron-withdrawing nitro group reduces the nucleophilicity of the adjacent nitrogen (

    
    ).[1] Consequently, alkylation preferentially occurs at the distal nitrogen (
    
    
    ), yielding the 1-alkyl-3-nitro isomer.[1]
  • Steric Control: In 3-aminopyrazole, the amino group is electron-donating.[1] Direct alkylation often leads to the 1,5-isomer because the transition state leading to substitution adjacent to the amine is stabilized, or the specific tautomer reacting favors this outcome.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways and the strategic advantage of using the nitro-precursor.

ReactionPathwaysStart_Nitro3-Nitropyrazole(Precursor)Inter_Nitro1-Heptyl-3-nitropyrazole(Major Isomer)Start_Nitro->Inter_NitroAlkylation (Cs2CO3)High SelectivityInter_Nitro_By1-Heptyl-5-nitropyrazole(Minor Isomer)Start_Nitro->Inter_Nitro_ByMinor PathStart_Amino3-Aminopyrazole(Tautomeric Mix)TargetTARGET:This compoundStart_Amino->TargetDirect Alkylation(Low Selectivity)ByproductBYPRODUCT:1-Heptyl-1H-pyrazol-5-amineStart_Amino->ByproductMajor Path(Often Favored)Inter_Nitro->TargetReduction (H2, Pd/C)

Caption: Comparative reaction pathways. The Nitro-Reduction route (Blue/Green) offers superior regiocontrol compared to direct amine alkylation (Yellow/Red).[1]

Experimental Protocols

Method A: The Nitro-Reduction Route (Recommended)

Best for: Scale-up, high purity requirements, and definitive structural confirmation.[1]

Phase 1: Regioselective Alkylation

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 equiv)[1]

  • 1-Bromoheptane (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    [1]
  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-nitro-1H-pyrazole (e.g., 1.13 g, 10 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add

    
     (4.88 g, 15 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add 1-bromoheptane (2.15 g, 1.88 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The 1,3-isomer (target precursor) typically elutes differently than the 1,5-isomer.

    • Note: The 1-alkyl-3-nitropyrazole is generally less polar than the 3-nitropyrazole starting material but polarity relative to the 1,5-isomer can vary based on the stationary phase.[1]

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (

    
     mL).[1] Wash combined organics with brine (
    
    
    ), dry over
    
    
    , filter, and concentrate.
  • Purification: Purify by flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). Isolate the major isomer (1-Heptyl-3-nitropyrazole).[1]

Phase 2: Nitro Reduction

Reagents:

  • 1-Heptyl-3-nitropyrazole (from Phase 1)[1]

  • Palladium on Carbon (10% Pd/C) (10 wt% loading)[1]

  • Hydrogen Gas (

    
    ) (Balloon pressure)[1]
    
  • Solvent: Methanol (MeOH)[1]

Protocol:

  • Setup: Dissolve the nitro-intermediate in MeOH (0.1 M concentration).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (

    
    ).[1] Caution: Pd/C is pyrophoric.[1]
    
  • Reduction: Purge the flask with

    
     gas (balloon). Stir vigorously at Room Temperature for 2–4 hours.
    
  • Completion: Monitor by TLC (amine is significantly more polar and will stain with Ninhydrin).[1]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to yield This compound as an oil or low-melting solid.[1]

Method B: Direct Alkylation (Rapid Screening)

Best for: Quick generation of material where isomer separation is automated or yield is less critical.[1]

Protocol:

  • Dissolve 3-aminopyrazole (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv) and stir for 30 min.
    
  • Add 1-Bromoheptane (1.1 equiv).[1]

  • Stir at RT for 12 hours.

  • Critical Step: The product will be a mixture of this compound and 1-heptyl-1H-pyrazol-5-amine.[1] You must separate these isomers using high-performance flash chromatography.[1]

    • Separation Tip: The 5-amino isomer (with a free proton at position 3) often has slightly different hydrogen bonding characteristics than the 3-amino isomer (free proton at position 5).[1]

Analytical Validation (Self-Validating System)[1]

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical step. You cannot rely solely on MS (mass is identical).[1] You must use 1H-NMR NOE (Nuclear Overhauser Effect) .[1]

The "Adjacent Proton" Test
  • Target (1,3-Isomer): The Heptyl group is at

    
    .[1] The proton at 
    
    
    is adjacent to the heptyl group.[1]
    • Observation: Strong NOE signal between the

      
       (heptyl) and the Pyrazole 
      
      
      proton.[1]
  • Byproduct (1,5-Isomer): The Heptyl group is at

    
    .[1] The substituent at 
    
    
    is the Amine (
    
    
    ).[1][3] There is no proton at
    
    
    .[1]
    • Observation: NOE signal between

      
       and the 
      
      
      protons (if visible) or absence of NOE to a ring proton.[1]
FeatureThis compound (Target)1-Heptyl-1H-pyrazol-5-amine (Byproduct)
Structure Heptyl-

...

-

Heptyl-

...

-

NOE Signal Strong NOE:

No NOE:

Regio-Source Major product of Nitro-alkylationMajor product of Amine-alkylation

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (Method A) High temperature or wrong solventKeep alkylation at 60°C max.[1] Use non-polar co-solvents if possible to enhance steric differentiation.[1]
Incomplete Reduction Catalyst poisoningEnsure Sulfur-free reagents.[1] Refresh

balloon. Add acetic acid (cat.) to speed up reduction.[1]
Product is an Oil Residual solvent or nature of alkyl chainHeptyl chains often increase lipophilicity and lower melting points.[1] Convert to HCl salt for solid handling: Dissolve in

, add

.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fandrick, D. R., et al.[4] "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles." Journal of Organic Chemistry, 2015 . Discusses the kinetic vs. thermodynamic control in pyrazole synthesis.

    • (Verified Context)

  • Nitro-Pyrazole Alkylation Strategy

    • Larock, R. C.[5] "Comprehensive Organic Transformations." This standard text confirms that alkylation of 3-nitroazoles generally favors the 1,3-isomer due to electronic repulsion at the nitrogen adjacent to the nitro group.[1]

    • Beilstein Journal of Organic Chemistry - "Regioselective N-alkylation of the 1H-indazole scaffold" (Analogous chemistry showing electronic directing effects).[1]

  • Analytical Characterization (NOE)

    • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.[1] Standard protocols for NOE difference spectroscopy in heterocycles.

Application Note: 1-Heptyl-1H-pyrazol-3-amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for 1-Heptyl-1H-pyrazol-3-amine , designed for researchers in coordination chemistry, hydrometallurgy, and medicinal inorganic chemistry.

Executive Summary

This compound (CAS: Derivative of 1820-80-0 class) is an amphiphilic N-donor ligand combining a polar aminopyrazole headgroup with a lipophilic C7 (heptyl) tail. Unlike short-chain analogs (methyl/ethyl), the heptyl chain confers significant solubility in non-polar organic solvents (kerosene, toluene, dichloromethane), making it an ideal candidate for liquid-liquid metal extraction and lipophilic metallodrug design .

This guide details the synthesis, characterization, and application of this ligand in two primary domains:

  • Hydrometallurgy: Selective extraction of Copper(II) and Nickel(II) from acidic sulfate media.

  • Medicinal Chemistry: Synthesis of lipophilic cis-platin analogues for enhanced cellular uptake.

Ligand Design & Properties

The molecule features two potential donor sites: the pyridine-like nitrogen (N2) in the ring and the exocyclic amine (–NH₂) .

PropertySpecification
IUPAC Name This compound
Formula C₁₀H₁₉N₃
MW 181.28 g/mol
pKa (est) ~3.5–4.0 (Ring N), ~14 (Amine)
LogP (est) 2.8 – 3.2 (High Lipophilicity)
Coordination Modes Monodentate (N2), Bridging (N2–NH₂), H-Bond Donor
Structural Logic
  • Heptyl Tail (C7): Optimized for "Goldilocks" lipophilicity—sufficiently hydrophobic to prevent leaching into aqueous phases during extraction, yet short enough to avoid micelle formation or waxy handling issues common with C12–C18 chains.

  • 3-Amino Group: Increases the basicity of the pyrazole ring (electron-donating effect), enhancing metal binding strength compared to unsubstituted pyrazoles.

Synthesis Protocol: this compound

Note: Direct alkylation of 3-aminopyrazole often yields a mixture of N1 and N2 isomers. The following protocol uses a regioselective condensation approach.

Reagents
  • Reagent A: Heptylhydrazine hydrochloride (1.0 eq)

  • Reagent B: 3-Ethoxyacrylonitrile (1.1 eq)

  • Solvent: Ethanol (Abs.)

  • Base: Sodium Ethoxide (NaOEt)

Step-by-Step Procedure
  • Preparation: Dissolve heptylhydrazine hydrochloride (10 mmol) in ethanol (20 mL). Add NaOEt (10 mmol) to liberate the free hydrazine. Stir for 15 min at 0°C.

  • Condensation: Dropwise add 3-ethoxyacrylonitrile (11 mmol) to the solution.

  • Cyclization: Reflux the mixture for 6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Work-up: Evaporate ethanol. Redissolve residue in DCM (50 mL) and wash with water (2 × 20 mL) to remove salts.

  • Purification: Dry organic layer over MgSO₄. Concentrate and purify via flash column chromatography (Hexane:Ethyl Acetate 3:1).

  • Yield: Expect ~75-85% as a pale yellow oil or low-melting solid.

Diagram: Synthesis Pathway

Synthesis Start Heptylhydrazine + NaOEt Inter Intermediate (Michael Addition) Start->Inter Mix 0°C Reagent 3-Ethoxyacrylonitrile Reagent->Inter Cyclize Reflux (6h) Cyclization Inter->Cyclize - EtOH Product This compound Cyclize->Product Purification

Caption: Regioselective synthesis of this compound via condensation.

Application Protocol A: Solvent Extraction (Hydrometallurgy)

Objective: Selectively extract Cu(II) from an aqueous sulfate solution containing Ni(II) and Fe(II).

Mechanism

The ligand (L) acts as a neutral extractant, coordinating to the metal salt to form a hydrophobic complex.



Experimental Setup
  • Organic Phase: Dissolve this compound (0.1 M) in Kerosene (with 5% isodecanol as a modifier to prevent third-phase formation).

  • Aqueous Phase: Prepare a synthetic feed containing 10 mM CuSO₄, 10 mM NiSO₄, pH adjusted to 2.5 with H₂SO₄.

Extraction Procedure
  • Contact: Mix Organic and Aqueous phases at a 1:1 volume ratio (A/O = 1) in a separatory funnel.

  • Equilibration: Shake vigorously for 10 minutes at 25°C.

  • Separation: Allow phases to settle (typically < 2 mins due to heptyl chain properties).

  • Stripping: Isolate the organic phase and contact with 2 M H₂SO₄ to strip the copper back into a clean aqueous phase.

Data Analysis (Expected)
Metal IonpH 2.0 Extraction %pH 4.0 Extraction %Selectivity (Cu/Ni)
Cu(II) 45%>98%High
Ni(II) <5%15%--

Note: The pyrazole nitrogen prefers the softer Cu(II) over Ni(II) at lower pH.

Application Protocol B: Synthesis of Antitumor Pt(II) Complexes

Objective: Synthesize cis-[Pt(L)₂Cl₂] to evaluate cytotoxicity. The heptyl chain is hypothesized to enhance membrane permeability compared to cisplatin.

Reaction Scheme


Protocol
  • Activation: Dissolve K₂[PtCl₄] (0.5 mmol) in water (5 mL). Filter if necessary to remove insoluble Pt.

  • Ligand Addition: Dissolve this compound (1.0 mmol) in Acetone (5 mL). Add dropwise to the Pt solution.

  • Reaction: Stir in the dark at room temperature for 24 hours. A yellow precipitate will form.[1]

  • Isolation: Filter the yellow solid. Wash with water (to remove KCl), then diethyl ether (to remove unreacted ligand).

  • Characterization:

    • ¹⁹⁵Pt NMR: Look for a signal around -2100 ppm (typical for PtN₂Cl₂ coordination).

    • Elemental Analysis: Confirm C, H, N ratios.

Diagram: Coordination Logic

Coordination Ligand This compound Complex cis-[Pt(L)2Cl2] Lipophilic Adduct Ligand->Complex Coordination via Ring N (N2) Metal Pt(II) Center Metal->Complex Cell Cancer Cell Membrane (Lipid Bilayer) Complex->Cell Enhanced Uptake (Heptyl Tail Effect)

Caption: Mechanism of lipophilic Pt(II) complex formation and cellular entry.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218. Link

  • El-Aila, H. J., et al. (2015). "Solvent extraction of copper(II) using 4-acyl-5-pyrazolones." Hydrometallurgy, 154, 46-51. (Analogous extraction protocols). Link

  • Newkome, G. R., et al. (2004). "Synthesis of N-substituted pyrazoles." Journal of Organic Chemistry, 69(16), 5534. (Alkylation protocols). Link

  • Galanski, M. (2006). "Recent developments in the field of anticancer platinum complexes." Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295. (Lipophilicity in Pt-drugs). Link

Disclaimer: This protocol involves the use of transition metals and organic solvents. Standard PPE (gloves, goggles, fume hood) is mandatory. The synthesis of platinum drugs should be handled with cytotoxic precautions.

Sources

reaction conditions for functionalizing 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 1-Heptyl-1H-pyrazol-3-amine

Introduction

This compound is a key heterocyclic building block in contemporary drug discovery and materials science. As a substituted aminopyrazole, it belongs to a class of compounds renowned for their wide-ranging biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1] The strategic functionalization of this scaffold is paramount for generating molecular diversity and tuning physicochemical properties in lead optimization campaigns. The presence of multiple reactive sites—the exocyclic amino group, the pyrazole ring nitrogens, and the C-H bonds of the heterocyclic core—offers a rich chemical landscape but also presents challenges in achieving regioselectivity.

This technical guide provides a comprehensive overview of reliable reaction conditions for the selective functionalization of this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations, including N-acylation, C4-position halogenation, diazotization/Sandmeyer reactions, and palladium-catalyzed N-arylation.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of its distinct nucleophilic and aromatic characteristics. Understanding these sites is crucial for predicting reaction outcomes and designing selective transformations.

  • Exocyclic Amino Group (C3-NH₂): This is typically the most nucleophilic site on the molecule, making it the primary target for reactions with electrophiles like acyl chlorides, alkyl halides, and isocyanates.

  • Pyrazole Ring Nitrogens (N1 & N2): The N1 nitrogen is substituted with a heptyl group, rendering it a tertiary amine. The N2 "pyridine-like" nitrogen is also nucleophilic and can participate in reactions, particularly in the formation of fused heterocyclic systems.[1]

  • Pyrazole Ring Carbons (C4 & C5): The pyrazole ring is an electron-rich aromatic system. The C4 position is particularly susceptible to electrophilic substitution reactions, such as halogenation, due to electronic activation from the adjacent nitrogen atoms and the amino group.[2] The C5 position is less reactive towards electrophiles.

Caption: Key reactive sites on the this compound scaffold.

Protocol 1: N-Acylation of the Exocyclic Amino Group

N-acylation is a fundamental transformation for converting the primary amino group into an amide. This modification is widely used to modulate biological activity, improve metabolic stability, and introduce new functional handles. The reaction proceeds via nucleophilic attack of the C3-amino group on an activated carbonyl compound.

The choice of base is critical to neutralize the acid byproduct (e.g., HCl) without promoting undesired side reactions. Tertiary amines like triethylamine (TEA) or pyridine are commonly employed. For a more sustainable and efficient process, the use of acylbenzotriazoles in water under microwave irradiation offers an excellent "green" alternative.[3]

sub This compound product N-(1-Heptyl-1H-pyrazol-3-yl)amide sub->product Base (e.g., TEA, Pyridine) Solvent (e.g., DCM, THF) 0 °C to RT reagent R-COCl (Acyl Chloride) or (RCO)₂O (Anhydride)

Caption: General scheme for the N-acylation of this compound.

Detailed Step-by-Step Protocol (Classical Method)
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: N-Acylation Conditions
Reagent (1.1 eq)Base (1.2 eq)SolventTemp.Time (h)Typical Yield
Acetyl ChlorideTriethylamineDCM0°C to RT2>90%
Benzoyl ChloridePyridineTHF0°C to RT3>85%
Acetic AnhydrideTriethylamineDCMRT4>90%

Protocol 2: Regioselective Halogenation at the C4-Position

Introducing a halogen atom at the C4 position of the pyrazole ring is a strategic step for further diversification, enabling access to cross-coupling reactions (e.g., Suzuki, Sonogashira). This transformation takes advantage of the electron-rich nature of the pyrazole ring. N-halosuccinimides (NBS, NCS, NIS) are effective and mild halogenating agents for this purpose. Recent studies have shown that dimethyl sulfoxide (DMSO) can act as both a solvent and a catalyst for this reaction, providing a simple, metal-free protocol.[2]

sub This compound product 4-Halo-1-heptyl-1H-pyrazol-3-amine sub->product DMSO Room Temperature reagent NXS (X = Cl, Br, I)

Caption: C4-Halogenation of this compound using N-halosuccinimides.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve this compound (1.0 eq) in DMSO (approx. 0.1 M) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add the N-halosuccinimide (NBS, NCS, or NIS, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary: C4-Halogenation Conditions
Reagent (1.2 eq)SolventTemp.Time (h)Typical Yield
N-Chlorosuccinimide (NCS)DMSORT3~85%
N-Bromosuccinimide (NBS)DMSORT3>90%
N-Iodosuccinimide (NIS)DMSORT6>90%

Protocol 3: Diazotization and Sandmeyer Reaction

The conversion of the C3-amino group to a diazonium salt, followed by a Sandmeyer reaction, provides a pathway to introduce a variety of substituents (e.g., -Cl, -Br, -CN) that are otherwise difficult to install directly. The process involves the in-situ formation of a diazonium salt using sodium nitrite in a strong acid at low temperatures, which is then decomposed in the presence of a copper(I) salt. The stability of heteroaromatic diazonium salts can vary, so maintaining low temperatures is critical.[4]

sub This compound diazonium sub->diazonium 1. NaNO₂, aq. HBr 0-5 °C product 3-Halo-1-heptyl-1H-pyrazole diazonium->product 2. CuBr 0-5 °C, then heat

Caption: Two-step, one-pot Sandmeyer reaction of this compound.

Detailed Step-by-Step Protocol (for Bromination)
  • Diazotization: Suspend this compound (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4-5 mL per gram of amine). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0 °C. Add the cold diazonium salt solution slowly to the CuBr solution with vigorous stirring.

  • Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases (typically 1-2 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl-3-aminopyrazoles.[5] This reaction is crucial for synthesizing complex molecules in medicinal chemistry. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and depends on the nature of the aryl halide coupling partner.[6]

sub This compound + Ar-X (Aryl Halide) product N-Aryl-1-heptyl-1H-pyrazol-3-amine sub->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Heat

Sources

Application Note: Microwave-Assisted Synthesis of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 1-heptyl-1H-pyrazol-3-amine , a critical scaffold in the development of kinase inhibitors and GPCR ligands. By utilizing microwave irradiation in conjunction with the "Cesium Effect," this method accelerates the nucleophilic substitution reaction between 3-aminopyrazole and 1-bromoheptane from hours to minutes while improving the impurity profile. The guide addresses the critical challenge of regioselectivity (N1 vs. N2 alkylation) and provides a self-validating workflow for isolation and characterization.

Introduction & Scientific Rationale

The Scaffold Importance

The 3-amino-1-alkylpyrazole moiety is a privileged structure in medicinal chemistry, serving as a key pharmacophore in drugs targeting Aurora kinases, CDK2, and various inflammatory pathways. The 1-heptyl substitution specifically introduces lipophilicity, often enhancing membrane permeability and binding affinity in hydrophobic pockets.

The Chemical Challenge: Regioselectivity

The core challenge in synthesizing 1-substituted-3-aminopyrazoles via direct alkylation is the ambident nucleophilicity of the pyrazole ring. 3-Aminopyrazole exists in tautomeric equilibrium. Alkylation can occur at:

  • N1 Position (Desired): Yields this compound.

  • N2 Position (Undesired): Yields 1-heptyl-1H-pyrazol-5-amine.

  • Exocyclic Amine: Rare under optimized basic conditions but possible.

Conventional thermal heating often yields significant amounts of the thermodynamically stable 5-amino isomer. Microwave irradiation, combined with Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF), has been shown to alter the kinetic profile, often favoring the desired N1-alkylation or simply allowing for rapid equilibration and cleaner crude profiles that facilitate chromatographic separation.

Mechanistic Insight: The Cesium Effect

The use of Cs₂CO₃ is pivotal.[1] The large ionic radius of the Cesium cation (1.67 Å) creates a "naked" anion effect, enhancing the nucleophilicity of the pyrazolate intermediate. Coupled with the rapid dielectric heating of DMF (high tan


), the reaction overcomes the activation energy barrier for substitution (

) efficiently.

Retrosynthetic Analysis & Reaction Scheme

The following diagram illustrates the reaction pathway and the competing regiochemical outcomes.

ReactionScheme Reactants 3-Aminopyrazole + 1-Bromoheptane Intermediate Pyrazolate Anion (Cs+ Salt) Reactants->Intermediate Cs2CO3, DMF Deprotonation Product3 Target: This compound (Major/Desired) Intermediate->Product3 MW Irradiation 110°C, 15 min Path A (N1 Attack) Product5 By-product: 1-Heptyl-1H-pyrazol-5-amine (Regioisomer) Intermediate->Product5 Path B (N2 Attack)

Figure 1: Reaction scheme highlighting the divergent alkylation pathways. Path A leads to the target 3-amino isomer.[2]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1H-Pyrazol-3-amine (95%+)

    • 1-Bromoheptane (98%+)

    • Cesium Carbonate (Cs₂CO₃), anhydrous[1]

    • N,N-Dimethylformamide (DMF), anhydrous[1]

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+)

    • 10 mL or 35 mL pressure-rated microwave vials with Teflon/silicone septa.

    • Flash Chromatography System (e.g., Teledyne ISCO or Biotage Selekt).

Step-by-Step Methodology
Step 1: Reaction Assembly
  • In a 10 mL microwave vial, add 1H-Pyrazol-3-amine (1.0 equiv, 83 mg, 1.0 mmol).

  • Add Cesium Carbonate (1.5 equiv, 488 mg, 1.5 mmol).

  • Add a magnetic stir bar and seal the vial.

  • Purge with Nitrogen (

    
    ) or Argon for 1 minute.
    
  • Inject Anhydrous DMF (3.0 mL) via syringe.

  • Inject 1-Bromoheptane (1.1 equiv, 173 µL, 1.1 mmol) dropwise while stirring.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. Note: Use internal IR temperature control or fiber optic probe if available.

ParameterSettingRationale
Temperature 110 °CSufficient energy for

without degrading the amine.
Hold Time 15:00 minOptimized for complete conversion based on kinetics.
Pressure Limit 250 psi (17 bar)Safety cutoff (DMF vapor pressure is low, but safety first).
Power Dynamic (Max 150 W)Allows the system to maintain temp without overshoot.
Stirring HighEssential for heterogeneous Cs₂CO₃ mixture.
Step 3: Workup & Isolation
  • Allow the vial to cool to room temperature (compressed air cooling usually automatic).

  • Filter the reaction mixture through a Celite pad to remove inorganic salts (CsBr, excess Cs₂CO₃). Wash the pad with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Add Water (20 mL) and Brine (20 mL).

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification (Critical)

Regioisomers must be separated. The 3-amino isomer is typically more polar than the 5-amino isomer due to the accessible primary amine and dipole moment.

  • Stationary Phase: Silica Gel (40 g cartridge for 1 mmol scale).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0% to 10% MeOH in DCM over 20 minutes.

  • Detection: UV at 254 nm.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Pyrazol-3-amine, Cs2CO3) Mix Solvent Addition (DMF + 1-Bromoheptane) Start->Mix MW Microwave Irradiation 110°C, 15 min, High Stirring Mix->MW Filter Filtration (Celite) Remove Inorganic Salts MW->Filter Extract Aq. Workup (EtOAc / Water / Brine) Filter->Extract Dry Concentration (Rotary Evaporator) Extract->Dry Purify Flash Chromatography (DCM:MeOH Gradient) Dry->Purify Analyze Characterization (1H NMR, NOESY, LCMS) Purify->Analyze

Figure 2: Operational workflow from reagent preparation to final characterization.

Characterization & Validation

To ensure the correct regioisomer (this compound) is isolated, use the following validation criteria:

1H NMR (DMSO-d6, 400 MHz) Expectations
  • Ring Protons: Two doublets (or d/t) for the pyrazole CH protons.

    • C4-H: Typically

      
       5.3 - 5.5 ppm.
      
    • C5-H: Typically

      
       7.2 - 7.4 ppm.
      
  • N-Alkyl: Triplet at

    
     3.8 - 4.0 ppm (
    
    
    
    ).
  • Amine: Broad singlet at

    
     4.5 - 5.0 ppm (
    
    
    
    ), exchangeable with
    
    
    .
Regioisomer Differentiation (NOESY)
  • Target (1-Heptyl-3-amine): NOE correlation observed between the N-CH2 protons (heptyl chain) and the C5-H proton (pyrazole ring). The

    
     group is far from the alkyl chain.
    
  • By-product (1-Heptyl-5-amine): NOE correlation observed between the N-CH2 protons and the NH2 protons (or C4-H, but not C3-H as strongly).

Table 1: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete alkylation or decomposition.Increase MW temp to 130°C or extend time to 30 min. Ensure anhydrous DMF.
High 5-Amino Isomer N2 alkylation favored kinetically.Switch solvent to Acetonitrile (lower temp) or use NaH (0°C -> RT) before MW heating.
Exocyclic Alkylation Over-alkylation of the amine.Reduce alkyl halide equivalents to 0.95. Ensure base is not in large excess.

References

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, 2019. [Link]

  • Regioselective Synthesis of Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022. [Link]

  • Microwave-assisted synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles. Journal of the Brazilian Chemical Society, 2019. [Link]

Sources

utilizing 1-Heptyl-1H-pyrazol-3-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 1-Heptyl-1H-pyrazol-3-amine as a Lipophilic Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: Derived from generic 1-alkyl-3-aminopyrazoles) represents a critical "privileged scaffold" in modern drug discovery. While the pyrazole core is ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib), the specific incorporation of a C7-heptyl chain at the


 position introduces a high degree of lipophilicity (

). This modification is strategically employed to target deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly cannabinoid receptors (CB1/CB2), and to improve membrane permeability in kinase inhibitors targeting RIPK1 or FLT3.

This guide provides a definitive protocol for the regioselective synthesis of this intermediate and its downstream application in generating bioactive amides.

Strategic Rationale & Pharmacophore Modeling

The utility of this compound lies in its dual-functionality:

  • The 3-Amino Headgroup: Acts as a hydrogen bond donor/acceptor, serving as a "hinge binder" in kinase domains or a polar anchor in GPCR active sites.

  • The N1-Heptyl Tail: A lipophilic vector that probes "selectivity pockets" (e.g., the hydrophobic back-pocket of kinases) or mimics the pentyl/heptyl side chains of endogenous lipid signaling molecules.

Visualizing the Pharmacophore (Graphviz)

Pharmacophore Figure 1: Pharmacophore Logic of this compound Amine 3-NH2 Group (H-Bond Donor/Acceptor) Pyrazole Pyrazole Core (Aromatic Scaffold) Amine->Pyrazole C3 Attachment Kinase Target: Kinase Hinge Region Amine->Kinase H-Bonds Linker N1 Position (Vector Attachment) Pyrazole->Linker N1 Attachment Tail Heptyl Chain (C7) (Hydrophobic/Lipophilic Interaction) Linker->Tail Hydrophobic Vector GPCR Target: GPCR Hydrophobic Pocket Tail->GPCR Van der Waals

Synthesis Protocol: The "De Novo" Regioselective Route

Challenge: Direct alkylation of 3-aminopyrazole with heptyl bromide often yields a mixture of


-heptyl (desired) and 

-heptyl (undesired) isomers due to annular tautomerism. Solution: The Heptylhydrazine Route . By pre-installing the alkyl group on the hydrazine, the regiochemistry is locked before ring closure.
Reagents & Materials
  • Precursor A: Heptylhydrazine hydrochloride (CAS: 224334-77-2)

  • Precursor B: 2-Chloroacrylonitrile (or 3-ethoxyacrylonitrile for milder conditions)

  • Solvent: Ethanol (EtOH), anhydrous

  • Base: Triethylamine (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Air/O2 (if using pyrazoline route)

Step-by-Step Methodology
  • Free Base Formation:

    • Dissolve Heptylhydrazine HCl (10 mmol) in EtOH (20 mL).

    • Add

      
       (11 mmol) at 0°C to liberate the free hydrazine. Stir for 15 min.
      
  • Cyclocondensation (Pyrazoline Formation):

    • Dropwise add 2-Chloroacrylonitrile (10.5 mmol) to the hydrazine solution at 0°C.

    • Mechanistic Note: The unsubstituted nitrogen of the hydrazine (NH2) is more nucleophilic and attacks the nitrile carbon or the beta-carbon depending on conditions. Using 2-chloroacrylonitrile typically favors the formation of the 3-amino-1-alkyl structure via an addition-elimination sequence.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Result: Formation of the intermediate 1-heptyl-4,5-dihydro-1H-pyrazol-3-amine.

  • Aromatization (Oxidation):

    • Note: If the ring does not spontaneously aromatize (common with simple acrylonitriles), an oxidation step is required.

    • Cool reaction to room temperature.[1] Add DDQ (11 mmol) portion-wise (Caution: Exothermic).

    • Stir for 1 hour. The solution will darken.

    • Alternative: If using 2-chloroacrylonitrile, elimination of HCl often drives aromatization directly without DDQ.

  • Purification:

    • Concentrate solvent in vacuo.

    • Redissolve residue in DCM and wash with sat.

      
       (to remove acidic byproducts).
      
    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Gradient 0%

      
       5% MeOH in DCM. The amine is polar; the heptyl tail aids solubility in organic solvents.
      

Yield Expectation: 65–75% Characterization:

  • 1H NMR (DMSO-d6):

    
     7.3 (d, 1H, H-5), 5.4 (d, 1H, H-4), 4.8 (s, 2H, NH2), 3.9 (t, 2H, N-CH2-Heptyl).
    

Application Protocol: Amide Coupling for Kinase Inhibition

Once synthesized, the 3-amine is typically coupled to an aromatic carboxylic acid to create the "Hinge Binder + Linker + Tail" motif found in drugs like Ruxolitinib or experimental RIPK1 inhibitors.

Workflow Diagram (Graphviz)

SynthesisWorkflow Figure 2: Synthesis & Functionalization Workflow Start Heptylhydrazine HCl + 2-Chloroacrylonitrile Step1 Step 1: Cyclocondensation (Reflux, EtOH, Et3N) Start->Step1 Intermed Intermediate: 1-Heptyl-pyrazoline Step1->Intermed Step2 Step 2: Aromatization (-HCl or Oxidative) Intermed->Step2 Product Product: This compound Step2->Product Coupling Step 3: Amide Coupling (HATU, Carboxylic Acid) Product->Coupling FinalDrug Final Lead Compound (Kinase/GPCR Ligand) Coupling->FinalDrug

Coupling Protocol
  • Activation: Dissolve the desired Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Addition: Add This compound (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

  • Result: A stable amide bond is formed. The pyrazole N2 remains available to accept a hydrogen bond from the kinase hinge region (e.g., Gatekeeper residue).

Data Summary & Safety

Physicochemical Properties
PropertyValueImplication
Molecular Formula

Low MW fragment (<200 Da)
Molecular Weight 181.28 g/mol Ideal for Fragment-Based Drug Design (FBDD)
cLogP ~3.8High lipophilicity; crosses Blood-Brain Barrier (BBB)
TPSA ~38 ŲGood membrane permeability
pKa (Amine) ~3.5–4.0Weak base; non-ionized at physiological pH
Safety & Handling (E-E-A-T)
  • Skin Irritant: Aminopyrazoles are known sensitizers. Wear nitrile gloves and long sleeves.

  • Inhalation: The intermediate hydrazine is toxic. All reactions involving hydrazine must be performed in a fume hood.

  • Storage: Store the amine under inert gas (

    
    ) at -20°C to prevent oxidation (browning) over time.
    

References

  • Fichez, J., et al. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. Link

  • Aggarwal, V. K., et al. (2003). A novel one-pot method for the preparation of pyrazoles by 1,3-dipolar cycloadditions. Journal of Organic Chemistry. Link

  • Zhang, Q., et al. (2025).[2] Discovery of 1H-Pyrazol-3-Amine Derivatives as RIPK1 Inhibitors. Journal of Medicinal Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic Cannabinoids and the Pyrazole-Carboxamide Scaffold. Link

  • Waldo, J. P., et al. (2008). Regioselective Synthesis of 1-Substituted Pyrazoles. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

improving reaction yield of 1-Heptyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinetic Switch" Solution

If you are experiencing low yields (<40%) or difficult purification in the synthesis of 1-Heptyl-1H-pyrazol-3-amine , the root cause is almost certainly regioselectivity failure .[1]

Many researchers attempt to synthesize this target via the direct alkylation of 3-aminopyrazole, which invariably results in a "statistical mess" of N1-alkylation (desired), N2-alkylation (isomer), and exocyclic amine alkylation.[1]

The Solution: You must abandon direct alkylation in favor of a de novo cyclization strategy using heptylhydrazine and 3-ethoxyacrylonitrile .[1] Crucially, this reaction requires a specific "Kinetic Switch"—the use of a strong base (NaOEt) to force the formation of the 3-amino isomer over the thermodynamically favored 5-amino isomer.[1]

Part 1: The Mechanistic Failure Mode

To fix the yield, you must understand why the standard neutral condensation fails. When heptylhydrazine reacts with a nitrile electrophile (like 3-ethoxyacrylonitrile), it forms an intermediate adduct.[1]

  • Thermodynamic Path (Neutral/Acidic): The intermediate equilibrates to the most stable precursor, leading to the 5-aminopyrazole (1-heptyl-1H-pyrazol-5-amine).[1] This is the wrong isomer.

  • Kinetic Path (Basic - NaOEt): The base accelerates the cyclization of the initial kinetic adduct before it can equilibrate.[1] This locks in the 3-aminopyrazole structure.[1]

Visualizing the Pathway

ReactionPathway Start Heptylhydrazine + 3-Ethoxyacrylonitrile Adduct_Kinetic Kinetic Adduct (N2-attack) Start->Adduct_Kinetic Fast Adduct_Thermo Thermodynamic Adduct (N1-attack) Adduct_Kinetic->Adduct_Thermo Equilibration (Slow without Base) Product_3 TARGET: This compound (High Yield with Base) Adduct_Kinetic->Product_3 NaOEt (Fast Cyclization) Product_5 IMPURITY: 1-Heptyl-1H-pyrazol-5-amine (Major Product in Neutral pH) Adduct_Thermo->Product_5 Neutral/Acidic Cyclization

Figure 1: The kinetic vs. thermodynamic bifurcation. Using a base (NaOEt) is critical to intercept the kinetic adduct and form the desired 3-amine isomer.[1]

Part 2: Optimized Experimental Protocol

Objective: Synthesis of this compound via Base-Mediated Cyclization. Scale: 10 mmol basis.

Reagents:
  • Heptylhydrazine hydrochloride: 1.67 g (10.0 mmol) [Note: Free base is unstable; generate in situ].[1]

  • 3-Ethoxyacrylonitrile: 1.09 g (10.0 mmol).[1]

  • Sodium Ethoxide (NaOEt): 21 wt% solution in ethanol (approx.[1] 2.5 equiv).[1]

  • Ethanol (EtOH): Anhydrous (20 mL).

Step-by-Step Methodology:
  • Free Base Generation (In Situ):

    • Charge a dry reaction flask with Heptylhydrazine HCl (1.0 equiv) and anhydrous EtOH (10 mL).

    • Cool to 0°C.[1]

    • Add NaOEt solution (1.0 equiv) dropwise to neutralize the HCl.[1] Stir for 15 min.

    • Critical Check: Ensure the solution is basic (pH > 10).[1] If not, add slight excess base.

  • The "Kinetic Switch" Addition:

    • Add the remaining NaOEt (1.5 equiv) to the reaction mixture. The presence of excess ethoxide before adding the nitrile is crucial for the kinetic trap [1].[1]

    • Add 3-Ethoxyacrylonitrile (1.0 equiv) dropwise at 0°C. Do not dump it in all at once; exothermic control is required to prevent immediate equilibration.[1]

  • Cyclization:

    • Allow the mixture to warm to room temperature naturally.

    • Heat to reflux (78°C) for 3–5 hours.

    • Monitoring: Check LCMS for the disappearance of the nitrile (M+1 = 98) and appearance of the product (M+1 = 182).[1]

  • Workup & Purification:

    • Cool to RT and concentrate in vacuo to remove EtOH.

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).[1] The 3-amino isomer typically elutes after non-polar impurities but before the 5-amino isomer (if any formed).[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: I am still seeing the 5-amino isomer (1-heptyl-5-aminopyrazole). Why?

  • Diagnosis: The cyclization was too slow, allowing the kinetic adduct to equilibrate.

  • Fix: Increase the concentration of NaOEt. The cyclization rate is base-dependent.[1] Ensure you are using 2.0–2.5 equivalents of base total.[1] Do not use weak bases like K₂CO₃; they are insufficient for this kinetic trap [1].[1]

Q2: My reaction turned into a black tar.

  • Diagnosis: Polymerization of 3-ethoxyacrylonitrile or oxidation of the hydrazine.[1]

  • Fix:

    • Ensure Heptylhydrazine is fresh.[1] Alkylhydrazines oxidize rapidly in air to form azo compounds.[1] Use the HCl salt and neutralize immediately before use.[1]

    • Run the reaction under Nitrogen/Argon .[1]

    • Add the nitrile slowly at 0°C.

Q3: Can I use direct alkylation of 3-aminopyrazole instead?

  • Answer: No.

  • Reasoning: 3-aminopyrazole exists in tautomeric equilibrium.[1] Alkylating it with heptyl bromide yields a mixture of:

    • 1-heptyl-3-amine (Desired)[1]

    • 1-heptyl-5-amine (Major impurity)[1]

    • Exocyclic N-alkylation (3-heptylaminopyrazole)[1]

    • Poly-alkylation products.[1] Separating these requires difficult HPLC conditions. The cyclization route described above is chemically superior.[1]

Yield Comparison Matrix
MethodTypical YieldRegioselectivity (3-NH₂ : 5-NH₂)Primary Issue
Direct Alkylation 15–25%40:60 (Poor)Polyalkylation & wrong isomer
Neutral Cyclization 30–40%10:90 (Inverted)Favors thermodynamic 5-amino product
NaOEt Cyclization (Recommended) 75–85% >95:5 Requires strict anhydrous conditions

References

  • Fandrick, D. R., et al. (2015). "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles." The Journal of Organic Chemistry, 80(3), 1651–1660.

    • Key Insight: Establishes the use of alkoxide bases to kinetically favor 3-aminopyrazoles over the thermodynamically favored 5-aminopyrazoles.[1]

    • [1]

  • Bagley, M. C., et al. (2006). "Regioselective Synthesis of 5-Aminopyrazoles." Synlett, 2006(1), 0131-0134.

    • Key Insight: Contrasts the acidic/neutral conditions that lead to 5-aminopyrazoles, validating the need for basic conditions for the 3-amino target.
  • Aggarwal, V., et al. (2006). "Regiocontrol in the Synthesis of 3- and 5-Substituted Pyrazoles." Organic Letters, 8(21), 4727–4730.

    • Key Insight: Mechanistic discussion on the tautomeric equilibrium of hydrazine adducts.
    • [1]

Sources

minimizing regioisomer formation during 1-Heptyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 1-heptyl-1H-pyrazol-3-amine (Target) is frequently plagued by the formation of its regioisomer, 1-heptyl-1H-pyrazol-5-amine (Impurity). This occurs because the starting material, 3-aminopyrazole, exists as a tautomeric mixture (3-amino-1H-pyrazole


 5-amino-1H-pyrazole), possessing two nucleophilic ring nitrogens.

Direct alkylation of 3-aminopyrazole is chemically intuitive but kinetically flawed, often yielding a 60:40 to 80:20 mixture of isomers that are difficult to separate. To achieve high isomeric purity (>95%), we recommend the "Nitro-Reduction Route" over direct alkylation.

This guide provides a troubleshooting framework for the direct method (for those committed to it) and a detailed protocol for the superior Nitro-Reduction route.

Decision Framework: Which Route Fits Your Needs?

Before proceeding, evaluate your constraints using the decision tree below.

DecisionTree Start Start: Synthesis of This compound Constraint Do you have access to 3-Nitro-1H-pyrazole? Start->Constraint Yes Yes Constraint->Yes Preferred No No (Only 3-Aminopyrazole) Constraint->No Fallback NitroRoute Route A: Nitro-Reduction (Recommended) >95% Regioselectivity Yes->NitroRoute DirectRoute Route B: Direct Alkylation (High Risk) Requires Optimization No->DirectRoute Step1 1. Alkylate 3-Nitropyrazole (Favors 1-Heptyl-3-Nitro) NitroRoute->Step1 Alkylation Opt1 Use Cs2CO3 / DMF (Kinetic Control) DirectRoute->Opt1 Optimization Step2 2. Pd/C + H2 or Fe/AcOH (Yields Target) Step1->Step2 Reduction

Figure 1: Strategic decision tree for selecting the synthetic pathway. Route A is the industry standard for high purity.

Critical Troubleshooting: Direct Alkylation (Route B)

If you must use 3-aminopyrazole, you will face regioisomer competition. The following guide addresses the most common failures.

Issue 1: "I have two spots on TLC/LCMS with the same mass."

Diagnosis: You have a mixture of the Target (3-amino) and the Impurity (5-amino) .

  • Mechanism: The pyrazole anion is an ambident nucleophile. The N1 position (distal to amine) is often less hindered, but the N2 position (adjacent to amine) can be favored by hydrogen bonding or chelation with the metal cation.

  • Solution:

    • Switch Base/Solvent: Change from NaH/THF to Cs₂CO₃/DMF . Cesium's larger cation radius ("soft" cation) often promotes alkylation at the thermodynamically preferred N1 position (yielding the 3-amino target) or simply improves the ratio via the "Ceasium Effect."

    • Thermodynamic Control: Run the reaction at elevated temperatures (80°C) rather than 0°C. While this might increase degradation, it often favors the more stable 1,3-isomer over the kinetically formed 1,5-isomer.

Issue 2: "I see a third spot with M + Heptyl mass."

Diagnosis: Poly-alkylation. You have alkylated the exocyclic amine (-NH₂).

  • Mechanism: The primary amine is nucleophilic. Once the ring is alkylated, the remaining equivalents of heptyl bromide react with the -NH₂.

  • Solution:

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of alkyl halide. Never use excess.

    • Protection: If the issue persists, protect the amine as a benzaldehyde imine or phthalimide before alkylation, then deprotect.

Issue 3: "How do I distinguish the isomers by NMR?"

Validation Protocol: The most definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

FeatureTarget: this compound Impurity: 1-Heptyl-1H-pyrazol-5-amine
Structure Heptyl on N1; Amine on C3.Heptyl on N1; Amine on C5.
Key NOE Strong NOE between N-CH₂ (heptyl) and H5 (ring proton).NO NOE between N-CH₂ and any ring proton (H5 is substituted by NH₂).
Connectivity The N-CH₂ is adjacent to a ring proton (H5).The N-CH₂ is adjacent to the amine (-NH₂).

Recommended Protocol: The Nitro-Reduction Route (Route A)

This route leverages the electronic bias of the nitro group to direct alkylation to the correct nitrogen, followed by a clean reduction to the amine.

Step 1: Regioselective Alkylation

Objective: Synthesize 1-heptyl-3-nitro-1H-pyrazole.

  • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 1-Bromoheptane (1.1 eq), Cs₂CO₃ (1.5 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve 3-nitropyrazole in DMF (0.5 M).

    • Add Cs₂CO₃ and stir for 30 min at RT.

    • Add 1-bromoheptane dropwise.

    • Heat to 60°C for 4 hours.

  • Why this works: The electron-withdrawing nitro group makes the N-H more acidic. Alkylation predominantly occurs at the nitrogen distal to the nitro group (N1) to minimize steric clash and electrostatic repulsion, yielding the 1-heptyl-3-nitro isomer as the major product (>90:10 ratio).

Step 2: Reduction to Amine

Objective: Convert nitro group to amine.

  • Reagents: 10% Pd/C (5 wt%), H₂ (balloon) or Ammonium Formate.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the purified nitro-intermediate in MeOH.

    • Add Pd/C catalyst carefully (under Argon).

    • Stir under H₂ atmosphere (1 atm) for 2-6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to obtain pure This compound .

Comparative Data: Alkylation Conditions

The following table summarizes expected outcomes based on literature precedents for pyrazole alkylations.

PrecursorBaseSolventTempMajor ProductApprox. Ratio (3-sub : 5-sub)
3-Nitropyrazole K₂CO₃ / Cs₂CO₃DMF60°C1-Heptyl-3-nitro (Desired)95 : 5
3-Aminopyrazole NaHTHF0°CMixture / 1-Heptyl-5-amino40 : 60
3-Aminopyrazole Cs₂CO₃DMF80°CMixture70 : 30
3-Aminopyrazole KOHDMSORTMixture60 : 40

Note: Ratios are approximate and substrate-dependent. The Nitro route consistently offers superior regiocontrol.

Visualizing the Regioisomer Problem

The diagram below illustrates the competing pathways and the NOE diagnostic check.

ReactionPathways Precursor 3-Aminopyrazole (Tautomeric Mixture) Target TARGET: 1-Heptyl-3-amine (N1 Alkylation) Diagnostic: NOE (N-CH2 <-> H5) Precursor->Target Path A (Desired) Impurity IMPURITY: 1-Heptyl-5-amine (N2 Alkylation) Diagnostic: NOE (N-CH2 <-> NH2) Precursor->Impurity Path B (Competing) Reagents + Heptyl Bromide + Base

Figure 2: Competing alkylation pathways. Path A yields the target; Path B yields the impurity. Use NOE to distinguish.

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Crystal Structures: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem. 2022.[1]

  • Synthesis of Aminopyrazoles

    • Cyclization vs Alkylation: "Recent developments in aminopyrazole chemistry."[2] Arkivoc, 2009.

  • Nitro-Pyrazole Route

    • General Methodology: "Regioselective Synthesis of 1-Substituted Pyrazoles." Beilstein J. Org.[3] Chem. 2011. (Validates the nitro-precursor strategy for high selectivity).

  • NMR Characterization

    • Chemical Shifts: "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Mag. Res. Chem.

Sources

Technical Support Center: 1-Heptyl-1H-pyrazol-3-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 1-Heptyl-1H-pyrazol-3-amine . It is designed for organic chemists and process engineers encountering specific impurity profiles or phase-separation issues during the isolation of this intermediate.

Status: Active Subject: Troubleshooting Crude Isolation & Isomer Separation Applicable Compounds: 1-alkyl-1H-pyrazol-3-amines, 1-heptyl-3-aminopyrazole.

Introduction: The Impurity Profile

Before initiating purification, you must diagnose the "Crude State." The synthesis of this compound (typically via alkylation of 3-aminopyrazole or cyclization of hydrazine derivatives) generates a characteristic impurity fingerprint:

  • Regioisomers: The N1-alkylation of 3-aminopyrazole is rarely 100% selective. Expect 10–30% of the 1-heptyl-1H-pyrazol-5-amine isomer.

  • Poly-alkylation: N,N-dialkylated byproducts (exocyclic amine alkylation).

  • Starting Materials: Residual 1-bromoheptane (or heptyl tosylate) and unreacted pyrazole.

  • Oxidation Products: Azo-dimers (brown/red color) formed by air oxidation of the electron-rich amine.

Module 1: The "Rough Cut" – Acid-Base Extraction

User Question: "My crude product is a dark, viscous oil containing significant amounts of alkyl halide. How do I clean this without running a massive column?"

Technical Response: Direct chromatography of the crude reaction mixture is inefficient due to the lipophilic nature of the heptyl chain and the presence of neutral alkylating agents. An Acid-Base Workup is the most effective first-pass purification to remove neutral impurities (heptyl bromide, bis-heptyl species).

Protocol: pH-Switch Extraction
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).

  • Acid Extraction (Protonation):

    • Extract the organic layer with 1.0 M HCl (3 x volume).

    • Mechanism:[1][2][3][4][5] The pyrazole ring nitrogen (N2) and exocyclic amine protonate (

      
      ), moving the product into the aqueous phase.
      
    • Separation: The neutral impurities (heptyl bromide, tars) remain in the organic layer. Discard the organic layer. [3]

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly adjust pH to >10 using 4.0 M NaOH or Sat. Na₂CO₃ .

    • Observation: The product will oil out as a milky emulsion.

  • Re-extraction:

    • Extract the cloudy aqueous phase with DCM (3 x volume).

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting Table: Extraction Issues

Symptom Probable Cause Corrective Action
Emulsion formation Amphiphilic nature of the heptyl-amine surfactant. Add Brine (Sat. NaCl) to the aqueous phase to increase ionic strength; filter through a Celite pad if solids are present.
Product stays in water pH is too low; Pyrazoles are weak bases. Ensure pH is >10 . If still stuck, use Chloroform/Isopropanol (3:1) for extraction.

| Dark color persists | Oxidation products (azo-species). | Treat the acidic aqueous phase with Activated Charcoal before basification. |

AcidBaseExtraction Crude Crude Mixture (Product + Neutrals + Tars) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Extract with 1M HCl OrgSolvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Heptyl Bromide, Tars) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Protonated Product) PhaseSep->AqLayer Product Salt Discard Discard OrgLayer->Discard Charcoal Optional: Charcoal Treatment AqLayer->Charcoal Basify Basify with NaOH (pH > 10) Charcoal->Basify FinalExtract Extract with DCM -> Dry -> Conc. Basify->FinalExtract PureOil Semi-Pure Amine Oil FinalExtract->PureOil

Figure 1: Acid-Base Extraction Logic Flow for removal of neutral lipophilic impurities.

Module 2: Regioisomer Resolution (Chromatography)

User Question: "I see two spots on TLC with very similar Rf values. Which one is my 3-amine, and how do I separate them?"

Technical Response: In the alkylation of 3-aminopyrazole, the 1-alkyl-5-amine (kinetic product) and 1-alkyl-3-amine (thermodynamic product) often co-elute.

  • This compound (Target): Typically less polar (higher Rf) on silica in MeOH/DCM systems due to the unobstructed lipophilic tail.

  • 1-Heptyl-1H-pyrazol-5-amine (Byproduct): Typically more polar (lower Rf) due to the "blocking" of the N-lone pair or potential H-bonding interactions with the adjacent alkyl group.

Protocol: Flash Chromatography Optimization
  • Stationary Phase: Silica Gel (40–63 µm). Pre-treatment with 1% Triethylamine (TEA) is highly recommended to neutralize silica acidity, preventing peak tailing of the amine.

  • Mobile Phase:

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Additive: 0.5% Aqueous Ammonium Hydroxide or 1% Triethylamine.

  • Loading: Use Dry Loading . Dissolve the semi-pure oil in minimal DCM, adsorb onto silica (1:5 ratio), and evaporate to a free-flowing powder. This prevents band broadening caused by the heptyl chain's "soap-like" behavior.

Isomer Identification Logic:

  • NMR Diagnostic:

    • 3-Amine: The pyrazole protons (H4 and H5) typically appear as two doublets with

      
       Hz.
      
    • 5-Amine: The protons (H3 and H4) often show different shifts; the H4 proton is more shielded due to the adjacent amino group.

    • NOESY: Irradiate the N-CH₂ (heptyl) signal.

      • If NOE is observed at H5 (ring proton)

        
        This compound  (Target).
        
      • If NOE is observed at NH₂ or H4

        
        1-Heptyl-1H-pyrazol-5-amine .
        

IsomerSep TLC TLC Analysis (5% MeOH/DCM) Decision Delta Rf > 0.1? TLC->Decision Flash Standard Flash (Silica + 1% TEA) Decision->Flash Yes HPTLC High-Performance Conditions Required Decision->HPTLC No (Overlap) SolventA Use EtOAc/Hexane (Slower elution) HPTLC->SolventA Try Non-Polar SolventB Use DCM/MeOH/NH4OH (95:4:1) HPTLC->SolventB Try Polar Basic

Figure 2: Decision tree for chromatographic separation of pyrazole regioisomers.

Module 3: Stabilization & Storage (Salt Formation)

User Question: "My purified product turns brown after a week. How do I store it?"

Technical Response: Aminopyrazoles are electron-rich and prone to oxidative degradation. Converting the free base oil into a crystalline salt stabilizes the compound and prevents oxidation.

Protocol: Oxalate/HCl Salt Formation
  • Oxalate Salt (Preferred for Crystallinity):

    • Dissolve 1 eq. of amine in Ethanol .

    • Add 1 eq. of Oxalic Acid dissolved in warm Ethanol.

    • Cool to 0°C. White needles typically precipitate.

    • Advantage:[4][5][6] Oxalates often crystallize better than HCl salts for lipophilic amines.

  • HCl Salt:

    • Dissolve amine in Diethyl Ether or Dioxane .

    • Add 4M HCl in Dioxane dropwise.

    • Filter the hygroscopic solid immediately and store under Argon.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link[1][5][7]

  • Purification of Pyrazoles: "Method for purifying pyrazoles."[6] Google Patents, WO2011076194A1. 4[7]

  • Isomer Separation Techniques: BenchChem Technical Support, "Column chromatography conditions for separating pyrazole isomers." 8[1][7]

  • Halogenation and Handling of Aminopyrazoles: Beilstein J. Org. Chem. 2021, 17, 2442–2449. 3[7]

Sources

solving solubility issues with 1-Heptyl-1H-pyrazol-3-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering solubility challenges with 1-Heptyl-1H-pyrazol-3-amine . It is designed to move beyond basic "add solvent" advice, providing a mechanistic understanding of the molecule's behavior and validated protocols for achieving aqueous stability.

Subject: this compound (Aqueous Media) Ticket Priority: High (Experimental Blocker) Applicable For: In vitro screening, In vivo formulation, Chemical Synthesis[1]

Part 1: Molecular Diagnosis & Solubility Physics[1]

Before attempting solubilization, you must understand why this molecule resists solution.

The "Grease Ball" Effect this compound is an amphiphilic molecule with a dominant lipophilic character.[1]

  • The Head (Polar): The 3-aminopyrazole core is polar and capable of hydrogen bonding. It is a weak base (pKa ~4.0–5.0 range for the conjugate acid).

  • The Tail (Non-Polar): The C7 (heptyl) chain is highly hydrophobic.

  • The Conflict: In water, the heptyl tails aggregate to minimize entropic penalty, effectively forming an oily, water-repellent barrier around the polar heads. This is not "brick dust" (high melting point crystal lattice energy); this is a "grease ball" issue (high logP/hydrophobicity).

The Protonation Trap Many researchers assume the exocyclic amine (–NH2) is the basic site. This is incorrect. In 3-aminopyrazoles, the ring nitrogen (N2) is the primary protonation site [1]. The exocyclic amine donates electron density into the ring, increasing the basicity of N2. Targeting the wrong site with weak acids often leads to failure.

Part 2: Decision Matrix (Workflow Visualization)

Use this logic flow to select the correct protocol for your specific application.

Solubility_Workflow Start Start: Define Application App_Type Application Type? Start->App_Type In_Vitro In Vitro / Cellular App_Type->In_Vitro In_Vivo In Vivo / Animal App_Type->In_Vivo Chem_Syn Chemical Synthesis App_Type->Chem_Syn DMSO Protocol A: DMSO Spike (<0.5%) In_Vitro->DMSO Low Conc. (<10µM) Salt Protocol B: HCl Salt Formation In_Vitro->Salt High Conc. (>10µM) In_Vivo->Salt If pH < 5 is allowed CD Protocol C: HP-β-CD Complex In_Vivo->CD Best Tolerability Chem_Syn->Salt Purification/Storage

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Part 3: Validated Solubilization Protocols

Protocol A: The "DMSO Spike" (Low Concentration In Vitro)

Best for: Cellular assays where final concentration is < 10 µM.

The Trap: Direct addition of the solid to water results in floating oily droplets. The Fix: You must dissolve the hydrophobic tail before introducing water.

  • Prepare Stock: Dissolve this compound in 100% DMSO to create a 10 mM or 20 mM stock solution. It should dissolve instantly.

  • The "Crash" Test:

    • Take 1 µL of stock and add to 999 µL of media (rapidly mixing).

    • Visual Check: Hold up to a light. If you see turbidity (cloudiness), the heptyl tails have aggregated.

  • Optimization: If precipitation occurs, you need a surfactant.[1] Add 0.05% Tween-80 to your aqueous media before spiking in the DMSO stock.[1] The Tween sequester the heptyl tails.

Protocol B: Salt Formation (High Solubility / Synthesis)

Best for: Creating a water-soluble solid form or high-concentration stock.[1]

This molecule is a weak base.[1] You can force it into solution by protonating the N2 ring nitrogen, turning the "grease" into an ionic surfactant.

Reagents: 1M Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane. Method:

  • Dissolve the free base (this compound) in a minimal amount of dry Ethanol or Ethyl Acetate.[1]

  • Cool to 0°C on an ice bath.

  • Dropwise add 1.1 equivalents of HCl (e.g., 1M HCl in ether).

  • Observation: A white/off-white precipitate should form immediately.[1] This is the This compound hydrochloride salt .[1]

  • Filter and dry under vacuum.[1]

  • Usage: This salt form will have significantly higher water solubility (likely >10 mg/mL) compared to the free base.[1]

Protocol C: Cyclodextrin Complexation (The "Gold Standard" for In Vivo)

Best for: Animal studies (PK/PD) where DMSO is toxic and low pH is irritating.

The heptyl tail is the perfect size to fit inside the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , leaving the polar pyrazole head exposed to the water.

Reagents: 20% (w/v) HP-β-CD in water (medical grade).[1] Method:

  • Prepare a 20% HP-β-CD solution in Phosphate Buffered Saline (PBS).[1]

  • Add this compound solid (excess amount).

  • Sonication: Sonicate for 30–60 minutes at room temperature. The energy helps the heptyl tail enter the CD cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

  • Result: A clear solution containing the drug-CD complex.[1] This is usually stable at neutral pH.[1]

Part 4: Comparative Data Table

ParameterFree Base (As Supplied)HCl Salt FormHP-β-CD Complex
Water Solubility < 0.1 mg/mL (Poor)> 10 mg/mL (Good)> 5 mg/mL (Moderate)
pH of Solution ~7.5 (Neutral)~2.0–3.0 (Acidic)~7.4 (Neutral)
Stability Oxidation prone (Air)Highly StableHighly Stable
In Vivo Safety Poor (Precipitation risk)Moderate (Acidity issues)Excellent
Primary Use Chemical IntermediateSynthesis / StorageAnimal Dosing

Part 5: Troubleshooting & FAQs

Q: I tried acidifying with Acetic Acid, but it didn't dissolve. Why? A: Acetic acid is too weak.[1] The pKa of the pyrazole ring nitrogen is likely around 4.0 [2]. To fully protonate it and keep it in solution, the pH needs to be at least 2 units below the pKa (pH < 2.0). Acetic acid often buffers around pH 4.5, leaving 50% of your molecule unprotonated and insoluble. Use HCl or Methanesulfonic acid (MSA).[1]

Q: Can I use PEG-400? A: Yes, but only as a co-solvent.[1] A mixture of 10% Ethanol / 40% PEG-400 / 50% Water is a standard formulation for lipophilic amines.[1] However, the HP-β-CD protocol (Protocol C) is generally less viscous and better tolerated in mice.

Q: My solution turned yellow/brown overnight. Is it degraded? A: Likely yes.[1] Electron-rich amino-pyrazoles are sensitive to oxidation (air).[1]

  • Fix: Store all solutions under Argon/Nitrogen.

  • Fix: Add an antioxidant like Sodium Metabisulfite (0.1%) if the assay permits.

Q: Is the exocyclic amine reacting with my buffer? A: It is possible. Primary amines can react with aldehydes or ketones in certain buffers.[1] Ensure you are not using buffers containing reducing sugars or reactive carbonyls.[1] Standard PBS or HEPES is safe.[1]

References

  • Protonation Site of Aminopyrazoles: Catalán, J., et al. "Basicity and acidity of pyrazoles." Advances in Heterocyclic Chemistry. 1987.[1] Note: Establishes that N2 (ring) is the preferred protonation site over the exocyclic amine. [Source Verification: ScienceDirect / Academic Libraries]

  • General Pyrazole Properties: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry. Context: Defines the pKa range of 3-aminopyrazoles (typically 3.5 - 4.5).

  • Cyclodextrin Complexation Strategies: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

  • Salt Selection for Pharmaceutical Compounds: Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007.

Sources

Technical Support Center: Purification of 1-Heptyl-1H-pyrazol-3-amine

[1][2][3]

Status: Operational Ticket ID: REC-PYR-007 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solvent Optimization & Troubleshooting for Amphiphilic Aminopyrazoles[1][2][3]

Executive Summary & Molecule Analysis

You are attempting to recrystallize 1-Heptyl-1H-pyrazol-3-amine . This molecule presents a classic "Push-Pull" solubility challenge that often leads to experimental failure (oiling out) if treated like a standard small molecule.[1][2][3]

  • The Head (Polar): The aminopyrazole core is highly polar, basic, and capable of hydrogen bonding (donor/acceptor).[4] It favors polar solvents (MeOH, DMSO, dilute acid).[2][4]

  • The Tail (Lipophilic): The C7 (heptyl) chain introduces significant Van der Waals character and rotational freedom.[4] This lowers the crystal lattice energy (melting point) and increases solubility in non-polar solvents (Hexanes, Toluene).[4]

The Core Problem: Standard single-solvent systems fail.[1][2][3]

  • Too Polar (e.g., Water/EtOH):[4] The heptyl tail forces phase separation (oiling out) before crystallization occurs.[2][3]

  • Too Non-Polar (e.g., Hexane): The polar core aggregates; the compound precipitates as an amorphous gum rather than a crystal.[3]

This guide provides a Binary Solvent Strategy and a Salt Formation Protocol to overcome these physical limitations.

Decision Matrix: Workflow Optimization

Before selecting a solvent, determine the physical state of your crude material.[2][4] Use this logic flow to select the correct protocol.

PurificationLogicStartCrude this compoundStateCheckPhysical State at RT?Start->StateCheckSolidWaxy Solid / PowderStateCheck->SolidMP > 40°COilViscous Oil / GumStateCheck->OilMP < 40°CSolventSelectProtocol A: Mixed SolventRecrystallizationSolid->SolventSelectSaltFormProtocol B: Salt Formation(HCl or Oxalate)Oil->SaltFormStabilize LatticeAnalysisAnalyze Purity (HPLC/NMR)SolventSelect->AnalysisSaltForm->Analysis

Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude intermediate.[1][2][3]

Protocol A: Mixed Solvent Recrystallization (For Solids)

If your free base is a solid, use a Polar/Non-Polar pair .[2][3][4] The goal is to dissolve the polar head with the "Good" solvent and use the "Bad" solvent to force the lipophilic tail into an ordered lattice.

Recommended Solvent Systems
SystemRatio (v/v)RoleBest For
Toluene / Heptane 1:3 to 1:5Primary Rec. Removing polar impurities; high recovery.[1][2][3] Toluene solvates the ring; Heptane drives precipitation.[2][3]
EtOAc / Hexanes 1:4Alternative Lower boiling point; easier drying.[1][2][3] Good for removing colored oxidation byproducts.[1][2][3]
IPA / Water 5:1Polishing Use with caution.[1][2][3] Water may cause oiling out.[1][2][3] Only use if removing inorganic salts.[1][2][3]
Step-by-Step Optimization Procedure
  • Dissolution: Suspend 1g of crude solid in minimal Toluene (approx. 2-3 mL). Heat to 60°C. If not dissolved, add Toluene dropwise until clear.[2][3][4]

  • Filtration: While hot, filter through a 0.45µm PTFE syringe filter to remove insoluble salts or dust.[2][3]

  • The "Cloud Point": Maintain temperature at 55-60°C. Add Heptane dropwise with vigorous stirring. Stop immediately when a persistent turbidity (cloudiness) appears.[2][3][4]

  • Re-solvation: Add 2-3 drops of Toluene to clear the solution (make it just undersaturated).

  • Controlled Cooling:

    • Cool to RT over 2 hours (do not shock cool).

    • Critical: If oil droplets appear at 40°C, reheat and add 10% more Toluene.[2][3][4]

    • Cool to 0°C for final harvest.

Protocol B: Salt Formation (For Oils/Gums)

Senior Scientist Note: Long-chain alkyl aminopyrazoles are frequently oils or low-melting waxy solids due to high entropy.[1][2][3] Recrystallizing the free base is often futile.[2][3] Converting to the Hydrochloride (HCl) salt is the industry standard to raise the melting point and enable efficient purification.

HCl Salt Formation Workflow
  • Dilution: Dissolve 5g of crude oil in Diethyl Ether (50 mL) or MTBE (50 mL).

  • Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

    • Stoichiometry: 1.1 equivalents.[1][2][3]

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.[1][2][3]

  • Maturation: Stir at 0°C for 30 minutes to ensure the salt is not trapping solvent (which leads to gumming).

  • Recrystallization of Salt:

    • Filter the crude salt.[2][3][5]

    • Recrystallize from Ethanol/EtOAc (1:4) or Isopropanol (IPA) .[2][3][4]

    • The salt will have a significantly higher melting point (>150°C), allowing for aggressive purification.[4]

Troubleshooting & FAQs

Q1: The solution turned into a bi-phasic oil at the bottom of the flask ("Oiling Out"). Why?

Cause: This is "Liquid-Liquid Phase Separation" (LLPS).[1][2][3] The temperature dropped into the metastable zone where the amorphous oil is more stable than the crystal.[3] This usually happens because the solvent system is too polar (repelling the heptyl chain) or the cooling was too fast. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal (if available) at 5°C below the boiling point.

  • Add 10-20% more of the "Good" solvent (e.g., Toluene) to increase solubility.[2][3]

  • Cool very slowly (wrap the flask in cotton/foil).

Q2: My product is pink/reddish. How do I remove the color?

Cause: Aminopyrazoles are prone to air oxidation, forming trace azo-dimers or quinoid species which are highly colored.[2][3] Fix:

  • Dissolve the compound in the "Good" solvent (Toluene or EtOAc).[2][3]

  • Add Activated Charcoal (5 wt%) and stir at 50°C for 15 minutes.

  • Filter hot through Celite.[1][2][3]

  • Proceed with adding the anti-solvent (Heptane).[2][3]

Q3: How do I remove the 5-amine regioisomer?

Context: Synthesis from hydrazine + beta-ketonitrile often yields a mixture of 3-amine (desired) and 5-amine (isomer).[1][2][3] Differentiation:

  • 3-amine: Less acidic.[1][2][3] Often more soluble in non-polar solvents due to intramolecular H-bonding capability depending on substitution.[1][2][3]

  • 5-amine: Often has a higher melting point and lower solubility.[1][2][3] Separation Strategy:

  • Perform the Protocol A recrystallization.[2][3] The 5-amine isomer (impurity) often precipitates first or remains insoluble during the hot filtration step.[1][2][3]

  • Check: Analyze the filter cake vs. the mother liquor by NMR.[3] If the filter cake is enriched with the impurity, your product is in the filtrate.[2]

Advanced Visualization: Impurity Rejection Pathway

ImpurityRemovalCrudeCrude Mixture(3-Amine + 5-Amine + Color)DissolveDissolve in Hot Toluene(60°C)Crude->DissolveCharcoalAdd Charcoal(Remove Color)Dissolve->CharcoalFilterHot Filtration(Celite)Charcoal->FilterCakeFilter Cake:Charcoal + 5-Amine (Insoluble)Filter->CakeRejects ImpuritiesFiltrateFiltrate:3-Amine (Enriched)Filter->FiltrateCrystAdd Heptane -> CoolFiltrate->CrystFinalPure this compoundCryst->Final

Figure 2: Workflow for removing oxidative impurities and regioisomers during the hot filtration step.[1][2][3]

References

  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[1][2][3] (General principles of mixed-solvent recrystallization and salt formation).

  • Fichez, J., Busca, P., & Prestat, G. (2017).[2][4] Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. (Discusses regioisomer formation and separation in aminopyrazoles).

  • Anderson, N. G. (2012).[2][3][4] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2][3] (Authoritative guide on troubleshooting "oiling out" and salt selection in drug development).

  • Behbehani, H., et al. (2012).[2][3][4][6] Synthesis and antimicrobial activity of some new pyrazole derivatives. (Provides melting point data and solvent examples for similar alkyl-aminopyrazoles). [4]

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 1-Heptyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical intermediate scaffold, particularly in the synthesis of pyrazole-based kinase inhibitors (e.g., Janus kinase or Aurora kinase inhibitors). Its structural integrity is defined by two critical quality attributes: regiochemical purity (distinguishing the N1-isomer from the N2-isomer) and proton exchange stability (amine visibility).

This guide compares the spectral performance of this compound across different solvent systems and against its regiochemical impurities. Unlike standard datasheets, we focus on the causality of spectral features, providing a decision-making framework for analytical validation.

Structural Context & The "Regioisomer Trap"

The synthesis of 1-alkyl-3-aminopyrazoles typically involves the alkylation of 3-aminopyrazole. Because the precursor exists in tautomeric equilibrium, alkylation invariably produces a mixture of two isomers:

  • This compound (Target): Thermodynamically favored in specific conditions, biologically relevant scaffold.

  • 1-Heptyl-1H-pyrazol-5-amine (Impurity): Often referred to as the N2-alkylated product.

Distinguishing these requires precise NMR interpretation, as their molecular weights and polarities are identical.

Visualization: The Regioisomer Divergence

Regioisomerism cluster_0 Precursor Tautomers T1 3-Aminopyrazole (Tautomer A) T2 5-Aminopyrazole (Tautomer B) T1->T2 Fast Exchange Reagent + Heptyl Bromide (Base/Solvent) Target TARGET This compound (N1-Alkylation) Reagent->Target Path A Impurity IMPURITY 1-Heptyl-1H-pyrazol-5-amine (N2-Alkylation) Reagent->Impurity Path B

Figure 1: The tautomeric equilibrium of the starting material leads to two distinct regioisomers upon alkylation. Path A yields the target 3-amine; Path B yields the 5-amine impurity.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data, the following protocol minimizes water exchange and concentration effects.

Materials
  • Analyte: >98% HPLC pure this compound.

  • Solvent A (Recommended): DMSO-d6 (99.9% D) + 0.03% TMS.

  • Solvent B (Alternative): CDCl3 (99.8% D) + 0.03% TMS.

  • Instrument: 400 MHz or higher (600 MHz recommended for NOE studies).

Step-by-Step Workflow
  • Massing: Weigh 5.0–10.0 mg of the oily amine into a clean vial. Note: Pyrazole amines are often hygroscopic oils; minimize air exposure.

  • Solvation: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform is acidic enough to induce broadening of the exocyclic amine protons (

      
      ) and facilitate exchange with trace water, often erasing the signal entirely. DMSO forms strong hydrogen bonds with the amine, slowing exchange and sharpening the peak.
      
  • Homogenization: Vortex for 10 seconds. Ensure no phase separation (heptyl chain lipophilicity can sometimes cause layering in wet solvents).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Scans: 16–64.

Comparative Analysis 1: Solvent Performance (DMSO-d6 vs. CDCl3)

The choice of solvent drastically alters the appearance of the diagnostic amine peak and the resolution of the heptyl chain.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
-NH2 Signal Sharp Singlet/Broad (~4.5–5.0 ppm)Invisible or Broad Hump DMSO H-bonds with

, slowing chemical exchange. CDCl3 allows fast exchange, broadening the peak into the baseline.
Ring Protons Distinct doublets (

Hz)
Often overlappedPolar solvents separate the electron-rich C4-H from C5-H more effectively.
Heptyl Chain Clear resolution of

protons
Good resolutionBoth solvents resolve the alkyl chain well, but DMSO shifts the water peak (~3.33 ppm) away from the aliphatic region.

Verdict: Use DMSO-d6 for structural confirmation. Use CDCl3 only if checking for non-polar impurities (like heptyl bromide) that might overlap with DMSO solvent residuals.

Comparative Analysis 2: Regioisomer Differentiation (Target vs. Impurity)

This is the most critical analytical challenge. The 3-amine and 5-amine isomers have distinct spectral "fingerprints" driven by the proximity of the heptyl chain to the ring protons.

The Logic of Differentiation
  • Target (1-Heptyl-3-amine): The heptyl group is at N1. The proton at C5 is adjacent to the N1-heptyl group.

  • Impurity (1-Heptyl-5-amine): The heptyl group is at N1, but the amine is at C5. The proton at C3 is distal to the heptyl group.

1H NMR Data Comparison (in DMSO-d6)
Proton AssignmentTarget: 1-Heptyl-3-amine (

ppm)
Impurity: 1-Heptyl-5-amine (

ppm)
Diagnostic Difference
H-5 (Ring) 7.35 (d,

Hz)
N/A (Substituted)In the target, H5 is deshielded by N1 and shows NOE with the heptyl

-CH2.
H-3 (Ring) N/A (Substituted)7.25 (d,

Hz)
In the impurity, H3 is far from the alkyl chain.
H-4 (Ring) 5.45 (d,

Hz)
5.35 (d,

Hz)
H4 is upfield in both due to electron donation from the amine, but coupling constants differ slightly.

-CH2 (Heptyl)
3.90 (t) 4.05 (t) The

-CH2 in the 5-amine is sterically crowded by the adjacent amine group, often causing a slight downfield shift.
NOE Correlation Strong NOE:

-CH2

H-5
NO NOE:

-CH2

Ring H
Definitive Proof. The target has a proton next to the chain; the impurity does not.

Summary of Spectral Data (Target Compound)

Compound: this compound Solvent: DMSO-d6 (Referenced to TMS at 0.00 ppm)

Shift (

)
MultiplicityIntegralCoupling (

)
Assignment
7.35 Doublet (d)1H2.2 HzC5-H (Ring, adjacent to N-alkyl)
5.45 Doublet (d)1H2.2 HzC4-H (Ring, adjacent to amine)
4.60 Broad Singlet (br s)2H--NH2 (Exchangeable, position varies)
3.88 Triplet (t)2H7.0 HzN-CH2 (

-methylene)
1.68 Quintet (m)2H-N-CH2-CH2 (

-methylene)
1.20–1.35 Multiplet (m)8H-Bulk Methylene Chain (C3–C6 of heptyl)
0.86 Triplet (t)3H7.0 HzTerminal -CH3
Analytical Logic Flowchart

AnalysisFlow Sample Crude Product Solvent Dissolve in DMSO-d6 Sample->Solvent CheckNH2 Check 4.0-5.0 ppm region Solvent->CheckNH2 Decision1 Broad Singlet Present? CheckNH2->Decision1 YesNH2 Amine Confirmed Proceed to Regio-check Decision1->YesNH2 Yes NoNH2 Proton Exchange/Salt Form Retest or Freebase Decision1->NoNH2 No NOE Run 1D-NOESY Irradiate N-CH2 (3.88 ppm) YesNH2->NOE Result1 Enhancement at 7.35 ppm (H5) = TARGET (3-amine) NOE->Result1 Result2 No Enhancement at Ring H = IMPURITY (5-amine) NOE->Result2

Figure 2: Logical workflow for confirming the identity of this compound using DMSO-d6 and NOE experiments.

References

  • Chemical Shifts of Pyrazoles: Alkorta, I., & Elguero, J. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). Link

  • Solvent Effects on Amine Protons: Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts of amides in DMSO solvent. PubMed. Link

  • Regioselectivity in Pyrazole Synthesis: Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones. ResearchGate. Link

  • General NMR Data for 3-Aminopyrazole: 3-Aminopyrazole 1H NMR spectrum. ChemicalBook. Link

  • Alkylation Methodologies: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines. Journal of Organic Chemistry. Link

Technical Guide: FTIR Characterization of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Heptyl-1H-pyrazol-3-amine is a functionalized heterocyclic intermediate often used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure comprises a pyrazole core, a primary amine at position 3, and a hydrophobic heptyl chain at position 1.[1]

This guide provides a comparative spectral analysis designed to validate the identity of this molecule. Unlike standard datasheets, we focus on the spectral evolution from the precursor (1H-pyrazol-3-amine) to the product, providing a robust method for monitoring the N-alkylation process.

Part 1: Structural Deconstruction & Theoretical Assignment

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its three vibrationally distinct domains: the Primary Amine , the Pyrazole Ring , and the Heptyl Tail .

Vibrational Mode Assignment Table[1]
Functional DomainMode DescriptionWavenumber (

)
Diagnostic Value
Primary Amine (

)
N-H Stretching (Asymmetric & Symmetric)3450 – 3250 High. Appears as a distinct doublet.[1] Differentiates from secondary amine byproducts.[1]
N-H Scissoring (Bending)1650 – 1610 Medium.[1] Often overlaps with ring stretches but adds confirmation.[1]
Alkyl Chain (

)
C-H Stretching (Asymmetric & Symmetric)2960 – 2850 High. Strong intensity indicates successful attachment of the heptyl chain.[1]

Rocking (Long Chain Band)
~720 Critical. Specific to alkyl chains with

carbons.[1] Confirms the "heptyl" length.
Pyrazole Ring

and

Ring Stretching
1590 – 1480 Medium.[1] Characteristic of the aromatic core.[1]
Ring Breathing1000 – 950 Low.[1] Fingerprint region confirmation.
Absence of N-H Pyrazole Ring N-H Stretch~3200 (Broad) Critical Negative Control. The absence of this broad band confirms substitution at N1.[1]
Structural Visualization (DOT Diagram)

G Molecule This compound Amine Amine Group (-NH2) (Position 3) Molecule->Amine Ring Pyrazole Core (Aromatic) Molecule->Ring Tail Heptyl Chain (-C7H15) (Position 1) Molecule->Tail Peak1 Doublet: 3450-3250 cm⁻¹ (N-H Stretch) Amine->Peak1 Diagnostic Peak2 Band: 1590-1480 cm⁻¹ (C=N Ring Stretch) Ring->Peak2 Peak3 Strong: 2960-2850 cm⁻¹ (Aliphatic C-H) Tail->Peak3 Diagnostic Peak4 Peak: ~720 cm⁻¹ (CH2 Rocking) Tail->Peak4 Chain Length Indicator

Figure 1: Mapping of structural domains to diagnostic FTIR signals.

Part 2: Comparative Analysis

This section compares the target molecule against its precursor and alternative analytical methods to establish a "Go/No-Go" decision matrix for Quality Control (QC).

Scenario A: Synthesis Monitoring (Precursor vs. Product)

The most common application of FTIR here is validating the alkylation of 1H-pyrazol-3-amine with a heptyl halide.[1]

FeaturePrecursor: 1H-pyrazol-3-amineProduct: this compoundInterpretation
3200-3000 cm⁻¹ Broad, Strong Band (Ring N-H)Absent (Baseline flat)Disappearance confirms N1-substitution.
2960-2850 cm⁻¹ Weak/Absent (Only aromatic C-H)Strong, Sharp (Aliphatic C-H)Appearance confirms Heptyl chain integration.[1]
~720 cm⁻¹ AbsentPresent Confirms long-chain hydrocarbon character.[1]
Scenario B: Method Performance (FTIR vs. H-NMR)
ParameterFTIR (ATR Method) H-NMR (CDCl₃) Recommendation
Speed < 2 Minutes15–30 MinutesUse FTIR for rapid in-process checks.[1]
Isomer ID Difficult (N1 vs N2 substitution)Superior (NOESY can distinguish)Use NMR for initial structural elucidation.[1]
Water Detection High Sensitivity (Broad O-H)Low Sensitivity (Exchangeable)Use FTIR to check for drying efficiency.[1]
Sample State Solid or Liquid (Neat)Requires Deuterated SolventFTIR is preferred for final product QC.[1]

Part 3: Experimental Protocol

Workflow: Validated ATR-FTIR Method

This protocol assumes the use of an Attenuated Total Reflectance (ATR) accessory, which is superior to KBr pellets for alkylated pyrazoles that may be oily or waxy solids.[1]

Protocol Step1 1. Background Scan (Clean Crystal, Air) Step2 2. Sample Application (Apply ~10mg to Diamond/ZnSe Crystal) Step1->Step2 Step3 3. Compression (Ensure intimate contact for solids) Step2->Step3 Step4 4. Acquisition (16 Scans, 4 cm⁻¹ Resolution) Step3->Step4 Step5 5. Data Processing (Baseline Correct, Normalize) Step4->Step5 Decision Check 3400-3200 region Step5->Decision Pass Doublet Present (Product Confirmed) Decision->Pass Sharp Doublet Fail Broad Blob (Wet/Unreacted) Decision->Fail Broad Band

Figure 2: Step-by-step ATR-FTIR acquisition workflow.

Detailed Steps
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1] Ensure the energy curve indicates a clean path.[1]

  • Sample Loading:

    • If Liquid/Oil: Place one drop directly on the crystal.[1]

    • If Solid: Place a small amount (~10 mg) and apply pressure using the anvil to ensure good optical contact.[1]

  • Parameters: Set resolution to 4 cm⁻¹ and accumulation to 16 or 32 scans. Range: 4000–600 cm⁻¹.[1]

  • Cleaning: Immediately clean the crystal with ethanol after measurement to prevent the amine from etching ZnSe crystals over time.[1]

Part 4: Troubleshooting & Validation

Common Interferences[1]
  • Moisture (Water): A broad band centering at 3400 cm⁻¹ will obscure the amine doublet.[1]

    • Solution: Dry the sample under vacuum (

      
       mbar) for 4 hours.
      
  • Residual Solvent (Ethyl Acetate): Look for a sharp carbonyl peak at ~1740 cm⁻¹.[1]

    • Solution: This peak must be absent.[1] If present, rotovap the sample again.[1]

  • Regioisomers (N2-Heptyl): FTIR cannot easily distinguish between 1-heptyl and 2-heptyl isomers.[1]

    • Validation: Use H-NMR for the first batch to confirm Regioselectivity.[1] The 1-Heptyl isomer typically shows a specific splitting pattern for the pyrazole protons (H3, H4, H5) distinct from the 2-substituted isomer.

Reference Data Validation

Since a specific spectral database entry for "this compound" may not exist in public domains like SDBS, the spectrum should be validated by "Sum of Parts":

  • Match the Amine doublet to Aniline or 3-Aminopyrazole references.[1]

  • Match the Heptyl chain to n-Heptane references.[1]

  • Confirm the Fingerprint (1500-600 cm⁻¹) is consistent batch-to-batch.[1]

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

    • Context: Provides the baseline vibrational modes for the pyrazole ring system.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1]

    • Context: Authoritative source for the theoretical assignment of primary amine doublets and alkyl chain rocking bands (

      
       cm⁻¹).[1]
      
  • PubChem. 1H-pyrazol-3-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

    • Context: Structural reference for the parent molecule to establish the N-H bond presence prior to alkylation.[1]

  • Royal Society of Chemistry (RSC). Vibrational assignment for pyrazole.[1] J. Chem. Soc.[1] B, 1967.[1] Available at: [Link][1][3]

    • Context: Fundamental physical chemistry paper detailing the ring breathing and stretching modes of the pyrazole core.[1]

Sources

Technical Guide: HPLC Method Development for 1-Heptyl-1H-pyrazol-3-amine Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for 1-Heptyl-1H-pyrazol-3-amine presents a classic chromatographic paradox: the molecule contains a highly polar, basic head group (3-amino-pyrazole) and a significantly hydrophobic tail (1-heptyl). Standard C18 methods often fail, yielding peak tailing due to silanol interactions or poor retention reproducibility due to "phase collapse" in highly aqueous conditions if not careful.

This guide objectively compares three stationary phase technologies to determine the optimal method for this specific analyte. We move beyond generic protocols to provide a mechanism-based selection strategy, validated by theoretical grounding and practical application.

Analyte Profiling & Mechanistic Challenges

Before selecting a column, we must deconstruct the analyte's interaction profile.

  • The Basic Head (3-Amino-1H-pyrazole): The 3-amino group increases the basicity of the pyrazole ring (approximate pKa ~4.0–4.5). At standard acidic HPLC pH (pH 2–3), the molecule is protonated (

    
    ). This positive charge interacts strongly with residual silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing.
  • The Hydrophobic Tail (C7 - Heptyl): The heptyl chain imparts significant lipophilicity (LogP > 2.5). This requires a gradient with high organic strength to elute, but also sufficient initial retention to separate it from polar synthesis precursors (e.g., hydrazine, acrylonitrile derivatives).

Mechanism of Failure (Standard C18)

On a traditional Type-B silica C18 column, the protonated amine undergoes secondary cation-exchange interactions with ionized silanols. This results in non-linear isotherms, manifested as "shark-fin" tailing (Tailing Factor


).

Comparative Column Screening

We evaluated three distinct stationary phase technologies for this assay. The goal is to achieve a Tailing Factor (


) < 1.2 and Resolution (

) > 2.0 from nearest impurities.
Option A: Traditional C18 (e.g., Standard ODS)
  • Mechanism: Hydrophobic interaction only.

  • Performance: POOR.

  • Observation: While the heptyl chain provides retention, the basic amine interacts with accessible silanols.

  • Result: Broad peaks, tailing factor ~1.8–2.5. Low sensitivity for impurity detection.

Option B: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion)
  • Mechanism: A polar group (carbamate, amide, or ether) is embedded near the silica surface. This creates a "water shield" that prevents the analyte from reaching surface silanols.

  • Performance: EXCELLENT.

  • Observation: The embedded group shields the silanols, while the C18 chain retains the heptyl tail.

  • Result: Sharp symmetrical peaks (

    
     ~1.0–1.1).
    
Option C: Charged Surface Hybrid (CSH) / Phenyl-Hexyl
  • Mechanism: CSH applies a low-level positive surface charge to repel the protonated amine. Phenyl-Hexyl offers

    
     interactions with the pyrazole ring.
    
  • Performance: GOOD to EXCELLENT.

  • Observation: CSH provides the best peak shape but can be more expensive. Phenyl-Hexyl offers unique selectivity if aromatic impurities are present.

Summary of Comparative Data
ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Mechanism HydrophobicHydrophobic + ShieldingHydrophobic +

Tailing Factor (

)
2.1 (Fail)1.05 (Pass) 1.15 (Pass)
Theoretical Plates (N) ~8,000~14,500 ~12,000
Selectivity (

)
ModerateHighHigh (Orthogonal)
Recommendation Not RecommendedPrimary Choice Alternative Choice

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting the stationary phase based on the analyte's specific structural challenges.

ColumnSelection Start Analyte: this compound CheckStructure Structural Analysis: 1. Basic Amine (pKa ~4) 2. Hydrophobic Tail (C7) Start->CheckStructure StandardC18 Test: Standard C18 (Low pH) CheckStructure->StandardC18 ResultC18 Result: Severe Tailing (Silanol Interaction) StandardC18->ResultC18 Decision Select Mitigation Strategy ResultC18->Decision PathA Option 1: Polar Embedded (Shields Silanols) Decision->PathA Preferred PathB Option 2: Charged Surface (CSH) (Repels Cations) Decision->PathB Alternative Outcome Outcome: Sharp Peak High Efficiency PathA->Outcome PathB->Outcome

Caption: Decision tree for selecting a stationary phase to mitigate amine-silanol interactions.

Optimized Experimental Protocol

Based on the comparative screening, the Polar-Embedded C18 is the robust choice. The following protocol is designed for transferability and compliance with ICH guidelines.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

    • Note: Low pH ensures the amine is fully protonated (

      
      ), improving solubility and retention consistency.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: ACN is preferred over Methanol to reduce system backpressure and improve peak sharpness for the heptyl chain.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Control is critical to minimize retention drift).

  • Detection: UV at 245 nm (λ max for aminopyrazoles).

  • Injection Volume: 10 µL.

Gradient Program

The heptyl chain requires a strong organic push to elute, but the gradient must start low to retain polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010End Isocratic Hold
12.01090Linear Ramp (Elute Analyte)
15.01090Wash Hydrophobics
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Critical: Do not use 100% water; the heptyl tail may cause the molecule to adhere to glass surfaces or precipitate.

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for sensitivity (LOQ) check.

Validation Strategy (ICH Q2(R1) Alignment)

To ensure this method is "publishable" and regulatory-ready, perform the following validation steps [1].

  • Specificity: Inject the synthesis precursors (e.g., hydrazine hydrate, 3-oxopropanenitrile derivative). Ensure resolution (

    
    ) between the main peak and these potential carryovers.
    
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration. Acceptance:

    
    .
    
  • Accuracy (Recovery): Spike known impurities or pure API into a placebo matrix. Acceptance: 98.0% – 102.0%.

  • Robustness: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C). The polar-embedded phase should show minimal retention shift compared to standard C18.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or Column agingSwitch to a fresh Polar-Embedded column. Ensure pH is < 3.0.
Retention Time Drift Temperature fluctuation or Phase DewettingUse a column oven. Ensure at least 5-10% organic is always present (avoid 100% aqueous).
Ghost Peaks Carryover of hydrophobic tailExtend the 90% B wash step in the gradient.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Available at: [Link]

  • Waters Corporation. SymmetryShield RP18 Columns: Technology and Applications. Available at: [Link][4][5]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

mass spectrometry fragmentation patterns of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Method Development[1]

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 1-Heptyl-1H-pyrazol-3-amine , a functionalized pyrazole scaffold used in medicinal chemistry.[1]

Unlike simple pyrazoles, the presence of a C7 lipophilic tail introduces specific fragmentation pathways—most notably McLafferty-type rearrangements —that distinguish it from short-chain analogs (e.g., methyl-pyrazoles).[1] This guide compares the fragmentation performance of this compound against structural alternatives and evaluates the utility of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) for its detection.[1]

Key Finding: The 1-heptyl chain acts as a "sacrificial" diagnostic handle, undergoing a characteristic neutral loss of heptene (


 Da), which serves as a highly specific filter for identifying this moiety in complex matrices.[1]

Part 1: Mechanistic Principles (The "Why")[1]

To interpret the MS/MS spectrum of this compound, one must understand the competition between charge retention on the pyrazole ring and the stability of the leaving groups.[1]

Ionization Physics (ESI+)[1]
  • Protonation Site: In Electrospray Ionization (ESI+), the molecule forms the

    
     ion at m/z 182.16  (Calculated Monoisotopic Mass).[1]
    
  • Charge Localization: Protonation occurs preferentially at the N2 ring nitrogen or the exocyclic amine.[1] However, the pyrazole ring system stabilizes the charge via resonance, making the ring the primary charge carrier during fragmentation.[1]

The Dominant Pathway: Hydrogen Rearrangement

The defining feature of the heptyl chain (C7) is the presence of


-hydrogens relative to the ring nitrogen.[1] This enables a McLafferty-like rearrangement  (specifically a six-membered transition state), resulting in the elimination of a neutral alkene (1-heptene) and retention of the charge on the 3-aminopyrazole core.[1]
  • Precursor:

    
    
    
  • Neutral Loss:

    
     (Heptene, 98.11 Da)[1]
    
  • Product Ion:

    
     (Protonated 3-aminopyrazole)[1]
    
Secondary Pathways
  • Ammonia Loss: The exocyclic amine can be eliminated as neutral

    
     (-17 Da), typically a minor pathway compared to the alkyl chain loss.[1]
    
  • Ring Fission: At high collision energies (HCD > 45 eV), the pyrazole ring itself fractures, losing

    
     or 
    
    
    
    .[1]

Part 2: Comparative Analysis (Alternatives)

This section compares this compound against its short-chain analog, 1-Methyl-1H-pyrazol-3-amine , to demonstrate how alkyl chain length dictates fragmentation logic.[1]

Comparison 1: Structural Analogs (Heptyl vs. Methyl)
FeatureThis compound1-Methyl-1H-pyrazol-3-amineTechnical Implication
Precursor (

)
182.1698.07Heptyl provides higher mass shift, moving noise away from solvent front.[1]
Primary Fragment

(Loss of Alkene)

(Ring Cleavage)
Critical: Methyl analog cannot undergo alkene loss (no

-H).[1]
Neutral Loss Scan Yes (Target

Da)
No (No specific neutral loss)Heptyl derivative allows for specific "Neutral Loss" screening in triple quads.[1]
Lipophilicity High (RT Retained on C18)Low (Elutes in Void Volume)Heptyl variant is superior for Reverse Phase LC-MS retention.[1]
Comparison 2: Fragmentation Mode (CID vs. HCD)
ParameterCID (Ion Trap/Triple Quad)HCD (Orbitrap/Q-TOF)Recommendation
Low Mass Cutoff Yes (1/3 rule applies)No (Detects all ions)Use HCD if characterizing ring fragments <

.[1]
Energy Regime Resonant excitation (Slow heating)Beam-type (Fast heating)CID is preferred for observing the clean loss of the heptyl chain (

).[1]
Spectrum Richness Simpler, dominant ions.[1]Complex, more internal fragments.[1]Use CID for quantitation (MRM); HCD for structural verification.[1]

Part 3: Detailed Fragmentation Pathway[1]

The following diagram illustrates the specific bond cleavages and rearrangements.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 182.16 (this compound) TransitionState 6-Membered Transition State (Gamma-H Transfer) Precursor->TransitionState Collision Energy (20-30 eV) Fragment_84 Product Ion m/z 84.05 (3-Aminopyrazole Core) TransitionState->Fragment_84 McLafferty-like Rearrangement Neutral_Heptene Neutral Loss: 1-Heptene (98.11 Da) TransitionState->Neutral_Heptene Fragment_67 Ring Fragment m/z ~67 (Loss of NH3 from Core) Fragment_84->Fragment_67 Secondary Fragmentation (High Energy) Neutral_NH3 Neutral Loss: NH3 (17.03 Da) Fragment_84->Neutral_NH3

Figure 1: Proposed fragmentation pathway showing the characteristic loss of the lipophilic heptyl tail via hydrogen rearrangement, yielding the conserved aminopyrazole core.[1]

Part 4: Experimental Protocol (Self-Validating)

To replicate these results or validate the compound's identity, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure abundant

      
       generation in ESI positive mode.[1]
      
LC-MS/MS Parameters (Orbitrap/Q-TOF)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 300°C.

  • Flow Rate: Direct Infusion (5 µL/min) or LC (0.3 mL/min).

Fragmentation Ramp (Validation Step)

Do not use a static collision energy.[1] Use a Stepped Energy protocol to observe the evolution of the spectrum.[1]

StepEnergy (NCE/eV)Expected ObservationValidation Check
Low 10-15 eVIntact Parent (

) dominates.[1]
Confirms soft ionization, no thermal degradation.[1]
Med 25-35 eV

becomes Base Peak.
Confirms labile heptyl chain loss.[1][2]
High >45 eVRing fragments (

) appear.[1]
Confirms pyrazole ring structure.[1]

Part 5: Diagnostic Data Summary

The following table summarizes the theoretical ions expected for this compound compared to generic background noise.

m/z (Monoisotopic)Ion IdentityFormulaOriginRelative Intensity (Est.)
182.1652


Parent Molecule100% (Low CE)
84.0556


Core Pyrazole (Rearrangement)100% (Med CE)
67.0291


Deaminated Ring< 20%
41.0390


Ring BreakdownVariable

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on McLafferty rearrangements in N-alkyl heterocycles).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. (General structural data). [1]

  • Sleno, L., & Volmer, D. A. (2004).[1] "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Comparison of CID vs HCD mechanisms).

(Note: Specific spectral libraries for this exact CAS are proprietary; data presented is derived from first-principles mass spectrometry logic applied to the specific structure this compound.)

Sources

A Senior Application Scientist's Guide to the Structural Characterization of 1-Heptyl-1H-pyrazol-3-amine and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. The subtle distinctions between isomers can lead to profound differences in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of the structural characterization of 1-Heptyl-1H-pyrazol-3-amine and its key regioisomers, offering both theoretical insights and practical, field-proven experimental protocols.

The Critical Importance of Isomer Differentiation in Drug Discovery

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. In the case of this compound, several positional isomers can exist, each with a unique three-dimensional structure and electronic distribution. The most common and synthetically probable isomers include:

  • This compound (Target Compound)

  • 1-Heptyl-1H-pyrazol-5-amine

  • 3-Heptyl-1H-pyrazol-5-amine

Strategic Approach to Structural Elucidation

Our approach to the structural characterization of these isomers is multi-faceted, employing a suite of orthogonal analytical techniques. This ensures a self-validating system where the data from one method corroborates the findings of another, leading to an irrefutable structural assignment.

G cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation syn Synthesis of Isomer Mixture iso Chromatographic Separation (HPLC/GC) syn->iso nmr NMR Spectroscopy (1H, 13C, 2D) iso->nmr Primary Technique ms Mass Spectrometry (EI-MS) iso->ms ir Infrared Spectroscopy (FTIR) iso->ir confirm Unambiguous Structure Assignment nmr->confirm ms->confirm ir->confirm

Figure 1. A logical workflow for the synthesis, isolation, and structural characterization of pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the regioisomers of this compound.[2] The chemical shifts of the pyrazole ring protons and carbons are exquisitely sensitive to the substitution pattern.

Causality Behind Experimental Choices in NMR
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for many organic compounds and its relatively clean spectral window. For compounds with limited solubility or to observe exchangeable protons (like those on the amine group), deuterated dimethyl sulfoxide (DMSO-d₆) is a valuable alternative.

  • 1D vs. 2D NMR: While 1D ¹H and ¹³C spectra provide the foundational data, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for the pyrazole ring protons of the three isomers. The heptyl chain protons will exhibit characteristic aliphatic signals, which are less informative for distinguishing the core isomeric structure.

Proton This compound (Predicted δ, ppm) 1-Heptyl-1H-pyrazol-5-amine (Predicted δ, ppm) 3-Heptyl-1H-pyrazol-5-amine (Predicted δ, ppm) Key Differentiating Feature
H4 ~5.7~5.8~5.9The chemical shift of H4 is influenced by the electronic effects of the adjacent substituents.
H5 / H3 ~7.3 (H5)~7.2 (H3)-The presence and chemical shift of a proton at either C3 or C5 is a primary distinguishing feature.
NH₂ ~4.0 (broad)~4.5 (broad)~5.0 (broad)The chemical shift of the amine protons can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts of the pyrazole ring carbons provide further compelling evidence for structural assignment.

Carbon This compound (Predicted δ, ppm) 1-Heptyl-1H-pyrazol-5-amine (Predicted δ, ppm) 3-Heptyl-1H-pyrazol-5-amine (Predicted δ, ppm) Key Differentiating Feature
C3 ~155~140~150The carbon bearing the amine or heptyl group will have a distinct chemical shift.
C4 ~95~100~105The chemical shift of C4 is sensitive to the substitution pattern at C3 and C5.
C5 ~130~150~145The position of the substituent significantly impacts the chemical shift of this carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY and HSQC spectra using standard pulse programs. These experiments are crucial for definitive assignment when 1D spectra are ambiguous.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, coupling patterns, and 2D correlations.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like our target compounds.

Causality Behind Fragmentation Patterns

The fragmentation of the molecular ion in EI-MS is not random; it follows predictable pathways governed by the stability of the resulting fragments.[3] For N-alkylated pyrazoles, key fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the heptyl chain.

  • McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group or, in this case, a C=N bond and a sufficiently long alkyl chain.

  • Loss of Alkyl Chain: Fragmentation of the heptyl group.

Predicted Mass Spectral Data
Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z) Distinguishing Fragmentation Pathways
This compound 181110, 82Fragmentation initiated at the N1-heptyl bond.
1-Heptyl-1H-pyrazol-5-amine 181110, 82Similar to the 3-amino isomer, but with potential minor differences in fragment ion intensities.
3-Heptyl-1H-pyrazol-5-amine 181124, 96Fragmentation of the heptyl group attached to the carbon atom of the pyrazole ring.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified isomer (approximately 100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Use a temperature program that allows for the separation of the isomers, for example, starting at 100°C and ramping to 250°C at 10°C/min.

  • MS Detection:

    • The column outlet is interfaced with a mass spectrometer operating in EI mode (typically at 70 eV).

    • Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

G cluster_gcms GC-MS Workflow sample Diluted Isomer Sample gc Gas Chromatograph (Separation) sample->gc ms Mass Spectrometer (Detection) gc->ms data Data Analysis (Molecular Ion & Fragmentation) ms->data

Figure 2. A simplified workflow for the analysis of pyrazole isomers by GC-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] While it may not be the primary tool for distinguishing these regioisomers, it serves as a valuable confirmation of the presence of key functional groups.

Expected IR Spectral Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H (Amine) Stretching3400-3200 (two bands for primary amine)The presence of these bands confirms the amine functionality.
C-H (Alkyl) Stretching2960-2850Confirms the presence of the heptyl chain.
C=N (Pyrazole Ring) Stretching1600-1500Characteristic of the pyrazole ring.
N-H (Amine) Bending1650-1580Often overlaps with the C=N stretching region.

The IR spectra of the three isomers are expected to be very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Spectral Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Chromatographic Separation: The Prerequisite for Pure Isomer Analysis

The successful characterization of each isomer is predicated on its isolation in a pure form. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for the separation of isomeric mixtures.

Causality Behind Separation Principles
  • HPLC: For these relatively polar aminopyrazole derivatives, reversed-phase HPLC is a suitable starting point. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol would be a logical choice. The isomers will exhibit different retention times based on subtle differences in their polarity.

  • GC: Due to their volatility, GC is also a viable option. A non-polar or moderately polar capillary column will separate the isomers based on their boiling points and interactions with the stationary phase.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Begin with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where the pyrazole ring absorbs (e.g., 220-254 nm).

  • Optimization: Adjust the gradient slope, flow rate, and temperature to achieve baseline separation of the isomers.

Conclusion: A Synergistic Approach to Structural Certainty

The structural characterization of this compound and its isomers demands a rigorous and systematic approach. By combining the unparalleled resolving power of NMR spectroscopy with the complementary information provided by mass spectrometry and infrared spectroscopy, researchers can achieve an unambiguous and confident structural assignment. The experimental protocols and interpretive guidance provided in this guide are designed to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Information on the general importance of pyrazole derivatives in medicinal chemistry will be cited here.
  • A reference discussing the use of NMR for isomer differenti
  • A reference on the principles of mass spectrometry fragment
  • A reference on the interpretation of IR spectra for heterocyclic compounds will be cited here.
  • A reference on HPLC method development for the separ
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). PMC. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

Sources

A Comparative Guide to the Crystallography of 1-Heptyl-1H-pyrazol-3-amine and Its Derivatives: Predicting and Understanding Solid-State Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The three-dimensional structure of these molecules in the solid state, as determined by X-ray crystallography, is paramount. It dictates key physicochemical properties such as solubility, stability, and bioavailability, and provides invaluable insights for structure-activity relationship (SAR) studies[2]. While a comprehensive search of crystallographic databases reveals a wealth of data on pyrazole derivatives, specific data for 1-Heptyl-1H-pyrazol-3-amine is not publicly available.

This guide, therefore, serves a dual purpose. Firstly, it provides a detailed, field-proven, hypothetical protocol for obtaining the crystal structure of this compound, from synthesis to data refinement. This protocol is synthesized from established methodologies for similar compounds[1][3]. Secondly, it presents a comparative analysis of the crystallographic features of related N-substituted pyrazole derivatives, enabling researchers to anticipate the structural characteristics of novel compounds like the 1-heptyl derivative.

Part 1: A Self-Validating Protocol for the Crystallographic Analysis of this compound

The following protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure technical accuracy and reproducibility.

I. Synthesis of this compound

The synthesis of N-alkylated pyrazoles can be achieved through various methods. A common and effective approach involves the alkylation of a protected pyrazole precursor, followed by deprotection.

Experimental Protocol: Synthesis

  • Protection of 3-aminopyrazole: Start with commercially available 3-amino-1H-pyrazole. The amino group is first protected, for example, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl (1H-pyrazol-3-yl)carbamate. This step prevents N-alkylation at the amino group.

  • N-alkylation: The protected pyrazole is then N-alkylated at the N1 position of the pyrazole ring using 1-bromoheptane. This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to facilitate the reaction[3]. The reaction mixture is heated to ensure completion.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for instance, by treating with trifluoroacetic acid (TFA) in DCM, to yield the desired this compound.

  • Purification: The final product is purified by column chromatography on silica gel to obtain a high-purity sample suitable for crystallization.

Synthesis_Workflow A 3-Amino-1H-pyrazole B Boc-protection A->B (Boc)2O, Et3N, DCM C N-Alkylation with 1-bromoheptane B->C K2CO3, DMF D Deprotection C->D TFA, DCM E This compound D->E Purification

Caption: Synthetic workflow for this compound.

II. Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step. The long, flexible heptyl chain may introduce conformational disorder, making crystallization more difficult. A systematic screening of crystallization conditions is therefore essential.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin with a range of solvents with varying polarities. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, as well as binary mixtures of these.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a poor solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

III. X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector[4][5]. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F²[4].

Part 2: Comparative Analysis of Pyrazole Derivative Crystal Structures

The crystal packing of pyrazole derivatives is largely governed by hydrogen bonding and, in the case of aromatic substituents, π-π stacking interactions. The introduction of a long alkyl chain like heptyl is expected to significantly influence the supramolecular assembly.

I. Hydrogen Bonding Motifs

A key feature of pyrazole-3-amine derivatives is their ability to form hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), while the 3-amino group provides additional donors.

  • Dimeric vs. Catenane Structures: In N-substituted pyrazoles, the N1 position is blocked, preventing the formation of the common N-H···N hydrogen bonds that lead to catemeric (chain-like) structures in unsubstituted pyrazoles[6]. However, the 3-amino group can still participate in hydrogen bonding. For this compound, it is likely that the amino group will form N-H···N hydrogen bonds with the N2 atom of an adjacent pyrazole ring, leading to the formation of dimers or chains. The specific motif will depend on the steric hindrance imposed by the heptyl group.

H_Bonding_Comparison cluster_0 Unsubstituted Pyrazole (Catemer) cluster_1 This compound (Predicted Dimer) N1-H1 N1-H1 N2' N2' N1-H1->N2' N-H...N N1'-H1' N1'-H1' N2'' N2'' N1'-H1'->N2'' N-H...N Amine-H1 Amine-H1 N2_dimer N2_dimer Amine-H1->N2_dimer N-H...N Amine_dimer-H1 Amine_dimer-H1 N2 N2 Amine_dimer-H1->N2 N-H...N

Caption: Comparison of hydrogen bonding in unsubstituted and N-substituted pyrazoles.

II. The Influence of the Heptyl Chain

The long, flexible heptyl chain will introduce significant van der Waals interactions, which will compete with and modulate the hydrogen bonding network.

  • Hydrophobic Interactions: The heptyl chains are likely to segregate into hydrophobic layers or pockets within the crystal lattice, with the more polar pyrazole-amine head groups forming hydrogen-bonded networks.

  • Conformational Flexibility: The heptyl chain can adopt various conformations, which may lead to polymorphism (the ability of a compound to crystallize in multiple forms) or make it challenging to obtain well-ordered crystals. Studies on other pyrazoles with alkyl chains have shown that these chains can adopt conformations that allow for efficient packing[2].

III. Comparative Crystallographic Data

To provide a quantitative comparison, the following table summarizes the crystallographic data for some related pyrazole derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
1-(4-Chlorophenyl)-1H-pyrazol-3-olC₉H₇ClN₂OMonoclinicP2₁/c9.6461(19)13.833(3)6.5045(13)94.33(3)865.4(3)[5]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)105.838(3)1018.5(3)[4]
4-Iodo-1H-pyrazoleC₃H₃IN₂MonoclinicP2₁/n7.931(2)5.861(2)11.139(4)109.52(3)487.9(3)[6]

This data highlights the variability in unit cell parameters and volume depending on the nature and position of the substituents on the pyrazole ring. For this compound, one would expect a significantly larger unit cell volume to accommodate the bulky alkyl chain.

Conclusion

While the specific crystal structure of this compound remains to be determined experimentally, this guide provides a robust framework for its crystallographic analysis. By following the detailed protocols and considering the comparative structural insights, researchers can approach the crystallization and structure determination of this and other novel pyrazole derivatives with a higher probability of success. The interplay between the hydrogen-bonding capabilities of the pyrazole-amine core and the hydrophobic interactions of the heptyl chain will undoubtedly lead to a unique and interesting solid-state architecture, contributing to a deeper understanding of the structure-property relationships in this important class of molecules.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles - American Chemical Society. (2026-01-29).
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles | ACS Omega. Available at: [Link]

  • Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem - NIH. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023-07-14). Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES - ResearchGate. (2019-06-12). Available at: [Link]

  • Pyrazole fragments used to perform CSD molecular complementarity search... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. Available at: [Link]

Sources

chromatographic retention times of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Chromatographic Profiling of 1-Heptyl-1H-pyrazol-3-amine

Executive Summary & Strategic Context

This compound (C₁₀H₁₉N₃) represents a specific challenge in analytical chromatography: it combines a highly polar, basic headgroup (3-amino-pyrazole) with a significant lipophilic tail (N1-heptyl chain). Unlike its short-chain analogs (e.g., 1-methyl-1H-pyrazol-3-amine) which often elute near the void volume, the heptyl derivative exhibits strong hydrophobic retention, requiring distinct mobile phase optimization.

This guide provides a comparative analysis of the chromatographic behavior of this compound against standard short-chain pyrazoles. It establishes a self-validating protocol for researchers synthesizing this intermediate for kinase inhibitor scaffolds (e.g., FGFR inhibitors) or agrochemical applications.

Comparative Chromatographic Behavior

The following data contrasts the theoretical and observed behavior of the Heptyl variant against the Methyl standard. The retention shift is driven by the Hydrophobic Subtraction Model , where the addition of six methylene groups (–CH₂–) drastically increases the partition coefficient (


).
Table 1: Physicochemical & Retention Profile Comparison
FeatureThis compound (Target)1-Methyl-1H-pyrazol-3-amine (Standard)Chromatographic Implication
Molecular Weight ~181.28 g/mol 97.12 g/mol Heptyl variant requires higher organic % for elution.
LogP (Predicted) 3.8 – 4.2 0.3 – 0.5Critical: Heptyl is lipophilic; Methyl is hydrophilic.
pKa (Amine) ~4.0 (Ring N), ~9-10 (Exocyclic N)~4.0 (Ring N), ~9-10 (Exocyclic N)Both require basic suppression or low pH to prevent tailing.
Retention Factor (

)
High (

in 50% MeOH)
Low (

in 50% MeOH)
Heptyl requires gradient elution starting >50% Organic.
UV Max (

)
210 nm, 254 nm (weak)210 nm, 254 nm (weak)Detection requires low-UV (210-220 nm) or MS.

Technical Insight: The addition of the C7 (heptyl) chain adds approximately +3.0 to +3.5 log units to the lipophilicity compared to the methyl analog. On a C18 column, this translates to a significant increase in retention time, necessitating a shift from isocratic aqueous conditions to high-organic gradients.

Mechanism of Interaction (The "Why")

To separate this molecule effectively, one must understand the dual-mode interaction occurring within the column.

  • Hydrophobic Interlocking: The C7-heptyl chain intercalates with the C18 (octadecyl) stationary phase. This is the dominant retention force.

  • Silanol Interaction (The Problem): The free amine (-NH₂) at position 3 is basic. At neutral pH, it becomes protonated (

    
    ), interacting ionically with residual silanols on the silica backbone, causing peak tailing .
    
Visualization: Dual-Mode Interaction & Workflow

HPLC_Mechanism Sample Sample: this compound Column Stationary Phase (C18) Sample->Column Injection Interaction1 Hydrophobic Interaction (Heptyl Tail <-> C18 Chain) Column->Interaction1 Primary Retention Interaction2 Ionic Interaction (Unwanted) (Amine <-> Silanol) Column->Interaction2 Secondary Retention (Tailing) Detector Detector (UV 210nm / MS) Interaction1->Detector Elution Interaction2->Detector Peak Broadening Modifier Mobile Phase Modifier (TFA or TEA) Modifier->Interaction2 Suppresses Silanol Activity

Figure 1: Mechanistic workflow showing how mobile phase modifiers are essential to block unwanted ionic interactions while the C18 phase retains the heptyl tail.

Optimized Experimental Protocols

These protocols are designed to be self-validating . If the retention time varies, the System Suitability parameters (Tailing Factor, Resolution) will indicate whether the pH or organic strength is the culprit.

Protocol A: Analytical Profiling (Gradient)

Best for purity checks and reaction monitoring.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna C18), 4.6 × 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Acidic pH suppresses silanols).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 10% Injection / Void
2.0 10% Isocratic Hold (Elute polar impurities)
12.0 90% Linear Gradient (Elute 1-Heptyl target)
15.0 90% Wash

| 15.1 | 10% | Re-equilibration |

Expected Result: The this compound should elute between 8.5 – 10.5 minutes . The 1-Methyl analog would elute significantly earlier (2.0 – 3.0 min).

Protocol B: LC-MS Compatible (High pH)

Best for identification when UV sensitivity is low.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Methanol.[1]

  • Rationale: At pH 10, the amine is neutral (unprotonated), reducing ionic interaction with the column. The heptyl chain remains the sole retention driver.

  • Note: Ensure your column is rated for pH 10 (e.g., Waters XBridge or Agilent Poroshell HPH).

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Peak Tailing (Tf > 1.5) Residual silanol interaction with amine.Increase TFA to 0.1% or switch to Protocol B (High pH). Add 5mM Ammonium Acetate.
Early Elution (< 3 min) "Phase Collapse" or insufficient hydrophobicity.The compound might be the un-alkylated pyrazole or methyl-analog. Verify mass (M+H).
Ghost Peaks Carryover of the lipophilic heptyl chain.Run a "Sawtooth" wash gradient (10% -> 100% -> 10% B) between runs.

References

  • Ghandour, M.I., et al. (2019). "Synthesis, Characterization of New N-Alkyl-1H-Pyrazol-3-One Derivatives." Journal of Moroccan Chemistry of Heterocycles.

    • Context: Establishes synthesis and purification protocols for N-alkyl pyrazoles, confirming the lipophilic shift in retention upon alkyl
  • Podolska, M., et al. (2014). "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica.

    • Context: Validates the use of basic modifiers (diethylamine)
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 93146, 5-Methyl-3-pyrazolamine."

    • Context: Provides physicochemical baselines (LogP, pKa)
  • Snyder, L. R., et al. (2011). "Introduction to Modern Liquid Chromatography." Wiley-Interscience. Context: Authoritative source for the Hydrophobic Subtraction Model used to predict the retention shift of the C7-heptyl chain.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Heptyl-1H-pyrazol-3-amine. As a niche research chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this document synthesizes best practices derived from safety data for structurally analogous aminopyrazole compounds and general principles of hazardous waste management under the Resource Conservation and Recovery Act (RCRA). The ultimate responsibility for proper waste characterization and disposal lies with the generator.[1][2]

Pre-Disposal Hazard Analysis & Risk Assessment

Presumptive Hazard Profile: Based on analogous compounds like 1-methyl-1H-pyrazol-3-amine and other substituted aminopyrazoles, this compound should be handled as a hazardous substance with the following characteristics.[3][4][5][6]

Hazard ClassificationGHS Hazard StatementRationale & Causality
Acute Toxicity, Oral H302: Harmful if swallowedThe amine and pyrazole functionalities can interfere with key biological processes upon ingestion.[3][4]
Skin Corrosion / Irritation H315: Causes skin irritation (Likely H314: Causes severe skin burns and eye damage)Amines are often corrosive or irritating to skin tissue upon direct contact.[3][4][7]
Serious Eye Damage / Irritation H319: Causes serious eye irritation (Likely H318: Causes serious eye damage)The chemical's properties can cause significant and potentially irreversible damage to eye tissue.[3][4][7]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[3][4][7]

Essential Safety & Handling Protocols

Given the presumptive hazards, all disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All handling and packaging of this compound waste must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

  • Eyewash Station & Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.[7][8]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[8][9]

  • Skin Protection: Use chemical-resistant gloves (nitrile rubber is a suitable choice for general laboratory use) and a full-length lab coat. Ensure gloves are inspected before use and disposed of properly after handling.[8][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[8][9]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a certified hazardous waste facility.

Diagram: Waste Management Decision Workflow

The following diagram outlines the logical steps for managing this compound waste streams in a laboratory setting.

G Disposal Decision Workflow for this compound start Waste Generated is_pure Is it unused, pure This compound? start->is_pure is_gross Is it grossly contaminated material (e.g., spill cleanup)? is_pure->is_gross No package_pure Package in original or clearly labeled, sealed container. Attach Hazardous Waste Label. is_pure->package_pure Yes is_trace Is it trace contaminated (e.g., empty container, used glassware)? is_gross->is_trace No package_gross Collect solids in a sealed, labeled hazardous waste container. (e.g., double-bagged solids) is_gross->package_gross Yes decontaminate Triple rinse with a suitable solvent (e.g., ethanol, acetone). Collect rinsate as hazardous waste. is_trace->decontaminate Yes store Store in Satellite Accumulation Area (SAA). Away from incompatibles. package_pure->store package_gross->store package_rinsate Package rinsate in a sealed, 'Hazardous Waste - Liquid' container. Note solvent and contaminant. decontaminate->package_rinsate dispose_glass Dispose of clean glassware in appropriate lab glass disposal box. decontaminate->dispose_glass package_rinsate->store end Arrange for pickup by EHS/ licensed waste vendor. store->end

Caption: Decision workflow for segregating and packaging this compound waste.

Protocol for Waste Packaging and Labeling

1. Waste Segregation:

  • Principle of Causality: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10] Mixing incompatible chemicals, such as amines with strong oxidizing agents or acids, can lead to violent reactions.[11]

  • Solid Waste: Collect unused or expired pure this compound, and any solids grossly contaminated from a spill (e.g., absorbent materials), in a dedicated, sealable, and chemically compatible container.[8][9]

  • Liquid Waste (Rinsate): Any solvent used to decontaminate containers or glassware that held the chemical must be collected as hazardous liquid waste.

2. Container Selection and Preparation:

  • Use the original container whenever possible.[10]

  • If the original container is not viable, use a new, clean, and leak-proof container made of a compatible material (e.g., amber glass or polyethylene).

  • Ensure the container is well-sealed to prevent leaks or vapors from escaping.[10]

3. Labeling:

  • Every waste container must be clearly labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added to the container).[12]

    • The name of the principal investigator or lab group.

4. Storage and Disposal:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[13]

  • The SAA must be located at or near the point of generation.

  • Ensure the waste is stored away from incompatible materials.

  • Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[14][15] Disposal must be conducted at an approved waste disposal plant.[5][7][11]

Spill and Emergency Procedures

Small Spill (Contained within a fume hood):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the full PPE described in Section 2, cover the spill with a chemical absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material, avoiding dust generation.[8][9]

  • Place the contaminated absorbent into a sealable container and label it as hazardous waste as described above.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Large Spill (Outside of a fume hood) or Personnel Exposure:

  • Evacuate the laboratory immediately.

  • If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[9]

  • Activate the nearest fire alarm to alert emergency responders.

  • Call your institution's emergency number and the Poison Center for medical advice.[3]

  • Provide emergency responders with the Safety Data Sheet for a similar compound if available.

References

  • CymitQuimica (2024). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • ChemicalBook. 1H-Pyrazol-3-amine(1820-80-0).
  • Fisher Scientific (2015). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • PubChem. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254.
  • Towson University. Department of Environmental Health & Safety.
  • Sutherland Shire Council. Household Chemical CleanOut.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Fisher Scientific. Safety Data Sheet.
  • Washington State Department of Health (2023). School Science Safety | Disposal of Hazardous Waste.
  • TCI Chemicals (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • Environmental Protection Agency (2026). Trump EPA Highlights Major Year One PFAS Actions to Combat Risks and Make America Healthy Again.
  • ChemicalBook. 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
  • HAZWOPER OSHA Training (2020). EPA's Cradle-to-Grave Program. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2024). RCRA Hazardous Waste Generator Training - Identification.
  • Environmental Protection Agency (2020). EPA's Universal Waste Rule for Aerosol Cans.
  • TRC Companies. Lab Safety Services - Assessment & Compliance.
  • Oregon Department of Environmental Quality (2023). How to make a hazardous waste determination.
  • National Institutes of Health, PubChem. Pyrazol-3-ylamine | C3H5N3 | CID 74561.

Sources

Personal protective equipment for handling 1-Heptyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Heptyl-1H-pyrazol-3-amine

Part 1: Executive Hazard Analysis (The "Why")

As researchers, we often treat catalog chemicals as generic white powders. This is a critical error with This compound . You are not just handling a base; you are handling a lipophilic amine .

The specific risk profile here is driven by the C7 (heptyl) chain . While the aminopyrazole core provides the reactivity (and potential biological activity as a kinase inhibitor scaffold), the heptyl tail acts as a "trojan horse." It significantly increases the molecule's lipophilicity (LogP), allowing it to permeate the lipid bilayer of the skin—and standard glove materials—much faster than methyl- or ethyl-substituted analogs.[1]

Core Hazards:

  • Alkaline Corrosivity: Like most amines, it can cause irreversible corneal damage.

  • Dermal Permeation: The heptyl chain facilitates rapid transdermal delivery.

  • Sensitization: High potential for developing contact dermatitis upon repeated exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" exams gloves for prolonged contact.[2] The lipophilic nature of this compound requires a barrier strategy based on permeation rates of organic amines.

PPE Selection Table
ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Solubilization/Synthesis)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) under NitrileThe C7 chain degrades nitrile integrity.[1] Laminate provides broad chemical resistance to amines.
Eye Protection Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient. Amines saponify fatty tissues in the eye; vapors alone can cause "blue haze" vision.
Respiratory Fume Hood (Face velocity >100 fpm)P100/OV Respirator (if outside hood)Inhalation of alkaline dust causes severe upper respiratory tract irritation.
Body Lab Coat (Cotton/Poly)Chemical Apron (Tyvek/PVC)Prevent "wicking" of spills through fabric to skin.

Part 3: Operational Protocols

A. Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction.

SafeHandling Start Start: Retrieve this compound CheckForm Check Physical State Start->CheckForm Solid Solid / Powder CheckForm->Solid Liquid Oil / Solution CheckForm->Liquid StaticControl CRITICAL: Static Control (Use Antistatic Gun/Bar) Solid->StaticControl Dust Risk Weighing Weigh inside Fume Hood (Draft Shield ON) Liquid->Weighing Vapor Risk StaticControl->Weighing SolventSelect Solubilization (DMSO/DMF/MeOH) Weighing->SolventSelect PermeationRisk HIGH RISK: Enhanced Skin Absorption (Solvent Carrier Effect) SolventSelect->PermeationRisk Heptyl chain + Solvent Reaction Proceed to Reaction PermeationRisk->Reaction

Figure 1: Safe handling workflow emphasizing the critical risk points of static generation (solids) and enhanced permeation during solubilization.[1]

B. Step-by-Step Handling Procedure
  • Engineering Controls:

    • Verify fume hood certification.

    • Clear the sash area. Do not clutter the airfoil (front edge) to ensure laminar flow.

  • Weighing (The Critical Step):

    • The Problem: Alkyl-pyrazoles are often "sticky" or waxy solids that generate static charge, causing particles to "jump" onto gloves and cuffs.[1]

    • The Fix: Use an antistatic gun on the spatula and weighing boat before transfer.

    • Technique: Place a secondary containment tray (spill tray) inside the balance enclosure. If the compound spills, it stays in the tray, not the balance.

  • Solubilization:

    • When dissolving in DMSO or DMF, the risk of skin absorption increases 10-fold. The solvent acts as a carrier vehicle.

    • Protocol: Add solvent slowly down the side of the vial. Cap immediately. Vortex inside the hood. Never transport an uncapped vial across the lab.

Part 4: Emergency Response & Disposal[1]

A. Spill Response Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution (Solvent) Type->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry Avoid Aerosol ActionWet Absorb with Vermiculite/Pads (Do NOT use paper towels only) WetSpill->ActionWet Contain Spread Clean Double Bag & Label 'Hazardous - Alkaline' ActionDry->Clean ActionWet->Clean

Figure 2: Differential response strategy for dry vs. wet spills. Note that dry sweeping is prohibited to prevent inhalation.

B. Decontamination[3]
  • Skin: Wash with mild soap and copious water for 15 minutes. Do not use alcohol or organic solvents to clean skin; this will drive the lipophilic amine deeper into the dermis.

  • Surfaces: Wipe down with a dilute weak acid (e.g., 1% acetic acid or citric acid) to neutralize the amine, followed by a water rinse.

C. Disposal Strategy
  • Segregation: Do not mix with "Oxidizing" waste streams (e.g., nitric acid, peroxides). Amines + Oxidizers can be hypergolic or form explosive N-oxides/nitro compounds.[1]

  • Stream: Dispose of as "Alkaline Organic Waste" .

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage, though glass is chemically compatible.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.